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  • Product: 4-(Hexadecylamino)Benzylamine
  • CAS: 84670-96-2

Core Science & Biosynthesis

Foundational

4-(Hexadecylamino)benzylamine: Structural Dynamics and Applications in Interfacial Nanomaterial Synthesis

Executive Summary In the realm of surface chemistry and nanomaterial engineering, the precise control of molecular architectures at the air-water interface is critical for preventing the aggregation of high-surface-energ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of surface chemistry and nanomaterial engineering, the precise control of molecular architectures at the air-water interface is critical for preventing the aggregation of high-surface-energy metal clusters. 4-(Hexadecylamino)benzylamine (CAS: 84670-96-2) serves as a foundational amphiphilic building block for these applications[1]. By combining a highly hydrophobic long-chain alkyl tail with a reactive aromatic amine headgroup, this molecule enables the synthesis of custom chelating ligands—such as benzilidine derivatives—that form highly stable Langmuir-Blodgett (LB) films[2].

This technical guide explores the chemical structure, physical properties, and field-proven methodologies for utilizing 4-(Hexadecylamino)benzylamine in the synthesis of size-quantized metal nanoparticles.

Chemical Architecture and Physical Properties

The utility of 4-(Hexadecylamino)benzylamine stems directly from its structural dichotomy:

  • The Hydrophobic Tail (Hexadecyl Group): A 16-carbon aliphatic chain. Causality of choice: Shorter chains (e.g., octyl) fail to provide sufficient van der Waals interactions, leading to monolayer collapse under compression. Conversely, longer chains can crystallize prematurely, hindering the uniform distribution of the headgroups. The hexadecyl chain offers the optimal thermodynamic balance for fluid-yet-stable Langmuir monolayers.

  • The Aromatic Spacer (Benzyl Group): Provides structural rigidity and π-π stacking capabilities, which enhance the lateral stability of the monolayer at the interface.

  • The Reactive Headgroup (Primary Amine): Acts as a highly accessible nucleophile, ideal for Schiff base condensation reactions to form complex chelating agents.

Quantitative Physical Data

The following table summarizes the core chemical and physical properties of the compound, synthesized from authoritative[3] and [].

PropertyValue
Chemical Name 4-(Hexadecylamino)benzylamine[5]
IUPAC Name 4-(aminomethyl)-N-hexadecylaniline[]
CAS Number 84670-96-2[1]
Molecular Formula C₂₃H₄₂N₂[1]
Molecular Weight 346.59 g/mol [3]
Boiling Point ~478°C at 760 mmHg[]
Commercial Forms Free base; Tartrate salt (1:2) (CAS: 1173011-45-4)[6]

Mechanistic Role in Surface Chemistry

When deployed in interfacial chemistry, 4-(Hexadecylamino)benzylamine is rarely used in its native form. Instead, it is functionalized to create custom ligands. A seminal application is its condensation with 2,4-dihydroxysalicylaldehyde to form 2,4-dihydroxybenzilidine-4'-(hexadecylamino)benzylamine (BHDB) [2].

At the air-water interface of a Langmuir trough, the amphiphilic nature of BHDB forces the hexadecyl chains into the air while the benzilidine headgroups remain solvated in the aqueous subphase. If the subphase contains transition metal ions (such as Cu²⁺), the headgroups act as bidentate ligands, coordinating the metal ions into a strictly two-dimensional plane[2]. This steric confinement is the primary mechanism that prevents the rapid, uncontrolled 3D aggregation that typically plagues metal nanocluster synthesis[7].

Experimental Workflow: Synthesis of Size-Quantized Copper Nanoparticles

The following protocol details the synthesis of stable, zero-valent copper (Cu⁰) nanoparticles (4–10 nm) using BHDB Langmuir-Blodgett films. This methodology relies on a self-validating thermodynamic system where the physical state of the monolayer dictates the success of the nanoparticle synthesis.

Logical Workflow Diagram

G N1 4-(Hexadecylamino)benzylamine (Amphiphilic Precursor) N3 BHDB Ligand Synthesis (Schiff Base Condensation) N1->N3 Methanol, 40°C N2 2,4-dihydroxysalicylaldehyde (Chelating Headgroup) N2->N3 Methanol, 40°C N4 Langmuir Monolayer on Cu²⁺ Subphase N3->N4 Spread & Compress (π-A Isotherm ~0.3 nm²/mol) N5 Cu-BHDB Interfacial Complex N4->N5 Ion Coordination N6 Sulfidation (Na₂S) CuS Formation N5->N6 S²⁻ Exposure N7 Hydrogenation (H₂) Reduction to Cu(0) N6->N7 H₂ Gas Exposure N8 Size-Quantized Cu(0) Nanoparticles (4-10 nm) N7->N8 Steric Confinement

Workflow for synthesizing size-quantized Cu(0) nanoparticles via BHDB Langmuir-Blodgett films.

Step-by-Step Methodology

Phase 1: Ligand Synthesis (BHDB)

  • Reaction: Dissolve equimolar amounts of 2,4-dihydroxysalicylaldehyde and 4-(hexadecylamino)benzylamine in methanol[2].

  • Condensation: Heat the mixture to approximately 40 °C to drive the nucleophilic attack of the primary amine on the aldehyde, forming the Schiff base linkage[2].

  • Purification: Recrystallize the resulting product multiple times in a chloroform:methanol (3:1 v/v) solution[2].

  • Quality Control: Verify purity via gas chromatography (>99% required) and elemental analysis to ensure the absence of unreacted precursors that could disrupt monolayer packing[2].

Phase 2: Langmuir Monolayer Formation & Complexation

  • Spreading: Dissolve the purified BHDB in a volatile spreading solvent (e.g., chloroform) and apply dropwise onto a deionized double-distilled water subphase containing Cu²⁺ ions[2].

  • Compression & Validation: Slowly compress the barriers of the Langmuir trough. Self-Validating Step: Monitor the surface pressure-area (π-A) isotherms. A sharp increase in surface pressure at ~0.38 nm²/molecule, culminating in a phase transition at ~0.3 nm²/molecule, empirically validates the successful formation of a tightly packed "liquid condensed" state[7].

  • Coordination: Allow sufficient time for the Cu²⁺ ions in the subphase to coordinate with the benzilidine headgroups at the interface[2].

Phase 3: In-Situ Nanoparticle Reduction

  • Sulfidation: Treat the 2D Cu-BHDB complex within the LB film with sodium sulfide (Na₂S). This converts the coordinated copper ions into copper sulfide (CuS) intermediates[2].

  • Hydrogenation: Expose the sulfidated film to hydrogen gas (H₂). The hydrogen reduces the CuS to stable, zero-valent copper (Cu⁰)[2].

  • Characterization: Transfer the film to a solid substrate. Use UV-visible absorption spectroscopy and X-ray photoelectron spectroscopy (XPS) to confirm the reduction state. Optical microscopy will reveal discrete, platelike nanocrystallites restricted to a 4–10 nm size range due to the steric confinement of the hexadecyl chains[2][7].

Conclusion

4-(Hexadecylamino)benzylamine is a highly specialized amphiphile whose structural properties make it indispensable for advanced surface chemistry. By leveraging its hydrophobic tail for thermodynamic stability and its reactive amine for ligand design, researchers can construct highly ordered 2D environments. As demonstrated in the synthesis of size-quantized copper nanoparticles, these engineered interfaces provide the precise steric control necessary to overcome the inherent aggregation challenges of nanomaterial development.

References

  • [1] NextSDS. (n.d.). 4-(Hexadecylamino)benzylamine — Chemical Substance Information. Retrieved from [Link]

  • [2],[7] Hemakanthi, G., & Dhathathreyan, A. (1999). Formation of Size-Quantized Copper Immobilized in Langmuir−Blodgett Films of 2,4-Dihydroxybenzilidine-4'-(hexadecylamino)benzylamine. Langmuir, 15(9), 3317-3320. ACS Publications. Retrieved from[Link]

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Exploratory

Part 1: Molecular Weight Determination: A Gateway to Understanding a Molecule

A Comprehensive Technical Guide to the Physicochemical Characterization of Chemical Compounds: Molecular Weight and Solubility Profiling For the Attention of Researchers, Scientists, and Drug Development Professionals In...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide to the Physicochemical Characterization of Chemical Compounds: Molecular Weight and Solubility Profiling

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

A thorough understanding of a compound's fundamental physicochemical properties is a cornerstone of successful research and development, particularly within the pharmaceutical and chemical industries. Among the most critical of these properties are molecular weight and solubility. The molecular weight governs the stoichiometry of chemical reactions and influences a substance's physical characteristics, while the solubility profile dictates its behavior in various media, impacting everything from reaction kinetics to bioavailability.

This guide provides a detailed overview of the principles and methodologies for determining the molecular weight and solubility of chemical compounds. While the specific substance designated by CAS 84670-96-2 is not extensively documented in publicly available scientific literature, the principles and protocols outlined herein are universally applicable and represent the established best practices in the field. This document will therefore serve as a foundational resource for any scientist engaged in the characterization of chemical entities.

The molecular weight of a compound is the mass of one molecule of that substance, typically expressed in atomic mass units (amu) or daltons (Da). It is a fundamental parameter that is essential for confirming the identity of a synthesized compound, elucidating its structure, and performing accurate quantitative analysis.

Theoretical Calculation of Molecular Weight

The theoretical molecular weight is calculated by summing the atomic weights of all atoms in the molecule's chemical formula. This calculation requires a known molecular formula. For example, to calculate the molecular weight of a compound, one would sum the atomic weights of each element, multiplied by the number of atoms of that element in the molecular formula.

Experimental Determination of Molecular Weight

A variety of analytical techniques are employed to experimentally determine the molecular weight of a compound. The choice of method often depends on the nature of the substance (e.g., volatility, molecular weight range) and the desired accuracy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[1] It is one of the most accurate methods for determining the molecular weight of a compound.[2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer's ion source. Volatile samples can be introduced as a gas or liquid, while non-volatile solids may be introduced directly.[1]

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam. This process, known as electron ionization, typically removes an electron from the molecule, creating a positively charged molecular ion (M+•).[1]

  • Acceleration: The newly formed ions are then accelerated by an electric field into the mass analyzer.

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio. Lighter ions are deflected more than heavier ions by a magnetic field.[1]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio. The peak corresponding to the intact molecular ion provides the molecular weight of the compound.[1]

Data Interpretation: The peak with the highest m/z value in the mass spectrum often corresponds to the molecular ion. The presence of smaller peaks, known as fragment ions, can provide valuable information about the structure of the molecule.[1]

Diagram: Experimental Workflow for Molecular Weight Determination by Mass Spectrometry

cluster_MS Mass Spectrometry Workflow Sample_Introduction Sample Introduction Ion_Source Ionization (EI) Sample_Introduction->Ion_Source Vaporization Mass_Analyzer Mass Analysis (m/z separation) Ion_Source->Mass_Analyzer Ion Acceleration Detector Detection Mass_Analyzer->Detector Ion Separation Data_Analysis Data Analysis (Mass Spectrum) Detector->Data_Analysis Signal Processing

Caption: Workflow for determining molecular weight using mass spectrometry.

Part 2: Solubility Profiling: Understanding a Compound's Behavior in Solution

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. It is a critical parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Factors Influencing Solubility

Several factors can significantly impact the solubility of a compound:

  • Physicochemical Properties of the Compound: This includes aspects like crystal form, particle size, and surface area.[3]

  • Properties of the Solvent: The pH, polarity, and presence of co-solvents or surfactants in the solvent system play a crucial role.[3]

  • Experimental Conditions: Temperature, agitation method, and the time allowed for equilibration are important experimental parameters.[3]

Experimental Determination of Solubility

Various methods are used to determine the solubility of a compound, broadly categorized as "excess solvent" and "excess solid" methods.[4]

Saturation Shake-Flask Method

The saturation shake-flask method is a widely used and reliable technique for determining equilibrium solubility.

Experimental Protocol: Saturation Shake-Flask Method

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period to allow the system to reach equilibrium. This ensures that the solvent is fully saturated with the solute.

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[5]

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or Nuclear Magnetic Resonance (NMR).[4]

Data Presentation: Solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L).

Solvent SystemTemperature (°C)Solubility (mg/mL)
Water25Data Not Available
Phosphate-Buffered Saline (PBS), pH 7.425Data Not Available
Ethanol25Data Not Available
Dimethyl Sulfoxide (DMSO)25Data Not Available

Note: As no specific data for CAS 84670-96-2 is available, this table serves as a template for presenting solubility data.

Diagram: Experimental Workflow for Solubility Determination

cluster_Solubility Saturation Shake-Flask Method Start Add Excess Solid to Solvent Equilibration Agitate at Constant Temperature Start->Equilibration Phase_Separation Separate Solid from Solution (Filter/Centrifuge) Equilibration->Phase_Separation Analysis Analyze Solute Concentration in Supernatant Phase_Separation->Analysis Result Determine Solubility Analysis->Result

Caption: Workflow for determining solubility via the shake-flask method.

References

  • Molecular Weight Determination. Impact Analytical. Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. Retrieved from [Link]

  • Solubility. Chemistry Online @ UTSC. Retrieved from [Link]

  • Determination of Molecular Weight. Polymer Science Learning Center. Retrieved from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Toxicology Program. Retrieved from [Link]

  • <1236> Solubility Measurements. USP-NF. (2016, September 30). Retrieved from [Link]

  • 11.9: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry. (2015, July 15). Chemistry LibreTexts. Retrieved from [Link]

Sources

Foundational

Amphiphilic characteristics of 4-(Hexadecylamino)benzylamine

Amphiphilic Characteristics and Self-Assembly Dynamics of 4-(Hexadecylamino)benzylamine: A Dual-Responsive Ionizable Lipid for Nanomedicine Executive Summary The development of advanced nanocarriers for nucleic acid deli...

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Author: BenchChem Technical Support Team. Date: April 2026

Amphiphilic Characteristics and Self-Assembly Dynamics of 4-(Hexadecylamino)benzylamine: A Dual-Responsive Ionizable Lipid for Nanomedicine

Executive Summary

The development of advanced nanocarriers for nucleic acid delivery relies heavily on the rational design of amphiphilic molecules. 4-(Hexadecylamino)benzylamine (CAS 84670-96-2) represents a highly specialized structural motif in this domain[]. Characterized by a long hydrophobic hexadecyl (C16) tail and a unique dual-amine aromatic headgroup, this molecule exhibits complex, pH-responsive amphiphilic behavior. This technical guide explores the structural causality behind its physicochemical properties, its supramolecular self-assembly dynamics, and its application as an aromatic ionizable lipid in Lipid Nanoparticle (LNP) formulations for mRNA delivery.

Physicochemical Profiling & Structural Causality

To understand the behavior of 4-(Hexadecylamino)benzylamine in aqueous environments, we must deconstruct its molecular architecture. The molecule is a classic amphiphile, but its hydrophilic headgroup possesses a dual-pKa nature that dictates its phase behavior.

  • The Hydrophobic Domain: The hexadecyl (C16) chain provides substantial lipophilicity. In aqueous media, the thermodynamic penalty of solvating this hydrocarbon tail drives spontaneous self-assembly via van der Waals interactions, minimizing the exposed hydrophobic surface area.

  • The Hydrophilic Domain (Dual-pKa Causality): The headgroup contains two distinct nitrogen centers with vastly different basicities[2]:

    • Primary Benzylamine ( −CH2​−NH2​ ): The nitrogen's lone pair is localized and separated from the aromatic ring by a methylene bridge. Consequently, it acts as a strong base with a pKa of approximately 9.3[2]. At physiological pH (7.4), this primary amine is fully protonated, providing the necessary electrostatic repulsion to stabilize colloidal suspensions and facilitating electrostatic complexation with negatively charged nucleic acids.

    • Secondary Aniline-like Amine ( −NH−C16​H33​ ): The nitrogen is directly attached to the aromatic ring. Its lone pair is delocalized into the π -system of the benzene ring via p- π conjugation, drastically reducing its basicity[2]. Similar to N-methylaniline (pKa ~4.8), this secondary amine remains largely neutral at pH 7.4[2]. However, in highly acidic environments (pH < 5.0), it begins to protonate, increasing the molecule's overall cationic charge density.

Furthermore, the incorporation of the aromatic ring itself plays a critical role. Aromatic functionalization in ionizable lipids has been shown to enhance membrane fluidity, improve mRNA binding affinity via π

π and cation- π interactions, and facilitate superior cellular uptake[3].
Table 1: Physicochemical Profile of 4-(Hexadecylamino)benzylamine
PropertyValue / CharacteristicMechanistic Implication
Molecular Formula C23​H42​N2​ Defines the hydrophobic-to-hydrophilic balance.
Hydrophobic Tail Hexadecyl (C16)Drives micellization and lipid bilayer anchoring.
pKa 1 (Primary Amine) ~9.3Ensures colloidal stability and mRNA binding at pH 7.4.
pKa 2 (Secondary Amine) ~4.8Provides a secondary protonation trigger in acidic endosomes.
Aromatic Core Benzene RingEnhances membrane fluidity and structural rigidity[3].

Supramolecular Self-Assembly Dynamics

In dilute aqueous solutions, 4-(Hexadecylamino)benzylamine exists as dissociated unimers. As the concentration increases, the system reaches the Critical Micelle Concentration (CMC) , the threshold at which the entropic gain of liberating ordered water molecules (the hydrophobic effect) overcomes the electrostatic repulsion of the protonated benzylamine heads[4].

Because the molecule is mono-cationic at pH 7.4, it possesses a specific critical packing parameter (CPP). The bulky C16 tail combined with the electrostatic repulsion of the headgroups typically yields a wedge-like geometry, favoring the formation of spherical micelles or, when combined with helper lipids (like cholesterol and DSPC), stable lipid bilayers.

G Monomer Amphiphilic Monomer (pH 7.4) Hydrophobic Hydrophobic Core (C16 Tails) Monomer->Hydrophobic Hydrophobic Association Hydrophilic Hydrophilic Corona (Benzylamine Heads) Monomer->Hydrophilic Solvation Micelle Self-Assembled Micelle/LNP Hydrophobic->Micelle Hydrophilic->Micelle

Self-assembly dynamics of 4-(Hexadecylamino)benzylamine into micellar structures.

Application in Nanomedicine: The Endosomal Escape Mechanism

The primary bottleneck in RNA therapeutics is "endosomal escape"—the ability of the nanocarrier to breach the endosomal membrane and deliver its cargo into the cytosol before lysosomal degradation occurs[5]. Conventional LNPs deliver only 1–4% of mRNA to the cytoplasm, making the design of highly responsive ionizable lipids critical[6].

4-(Hexadecylamino)benzylamine acts as an effective aromatic ionizable lipid. When formulated into an LNP and endocytosed by a target cell, it is subjected to the dropping pH of the maturing endosome (from pH 6.5 down to 4.5)[7].

  • Protonation Trigger: As the pH drops below 5.0, the secondary aniline-like amine begins to protonate.

  • Phase Transition: This hyper-protonation increases the cross-sectional area of the hydrophilic headgroup and induces strong electrostatic interactions with the anionic lipids of the endosomal membrane[5].

  • Membrane Disruption: The binding perturbs the endosomal membrane organization, triggering a phase transition from a stable lamellar (bilayer) phase to a non-bilayer, inverted hexagonal ( HII​ ) phase[5]. This structural shift physically ruptures the endosome, releasing the mRNA into the cytosol[7].

EndosomalEscape LNP LNP in Early Endosome (pH ~6.5) Acidification Endosomal Acidification (pH < 5.5) LNP->Acidification Protonation Aniline Amine Protonation (Charge Density ↑) Acidification->Protonation H+ Influx PhaseTransition Lamellar to Hexagonal (HII) Phase Transition Protonation->PhaseTransition Structural Shift Escape Membrane Disruption & mRNA Cytosolic Release PhaseTransition->Escape Destabilization

Mechanism of pH-driven endosomal escape via lamellar-to-hexagonal phase transition.

Experimental Methodologies (Self-Validating Protocols)

To rigorously characterize and utilize 4-(Hexadecylamino)benzylamine, the following self-validating protocols are established.

Protocol 1: Determination of Critical Micelle Concentration (CMC) via Pyrene Fluorescence

Pyrene is a solvatochromic fluorescent probe. In a polar aqueous environment, its emission spectrum shows a low ratio of the third to the first vibronic band ( I3​/I1​ ). When micelles form, pyrene partitions into the hydrophobic core, and the I3​/I1​ ratio sharply increases, accurately pinpointing the CMC[4].

Step-by-Step Workflow:

  • Probe Preparation: Prepare a 6×10−7 M stock solution of pyrene in acetone.

  • Aliquotting: Add 1 mL of the pyrene stock to a series of amber glass vials. Allow the acetone to evaporate completely in a dark fume hood, leaving a thin film of pyrene.

  • Surfactant Titration: Prepare a stock solution of 4-(Hexadecylamino)benzylamine in deionized water (pH adjusted to 7.4). Perform serial dilutions to create a concentration gradient (e.g., 10−6 to 10−2 M).

  • Incubation: Add 10 mL of each surfactant dilution to the pyrene-coated vials. Sonicate for 15 minutes and incubate overnight in the dark at 25°C to ensure equilibrium partitioning.

  • Spectroscopy: Excite the samples at 333 nm. Record the emission spectra from 350 to 450 nm.

  • Data Analysis: Extract the fluorescence intensities at ~373 nm ( I1​ ) and ~384 nm ( I3​ ). Plot the I3​/I1​ ratio against the logarithm of the surfactant concentration. The CMC is identified as the inflection point where the ratio sharply increases.

Protocol 2: Formulation of mRNA-Loaded LNPs via Microfluidic Mixing

This protocol utilizes rapid chaotic mixing to trap mRNA within the self-assembling lipid matrix before macroscopic precipitation occurs.

Step-by-Step Workflow:

  • Organic Phase Preparation: Dissolve 4-(Hexadecylamino)benzylamine, Cholesterol, DSPC, and PEG-Lipid in absolute ethanol at a molar ratio of 50:38.5:10:1.5. Ensure the total lipid concentration is 10 mM.

  • Aqueous Phase Preparation: Dilute the target mRNA in 50 mM sodium citrate buffer (pH 4.0) to achieve a final nitrogen-to-phosphate (N/P) ratio of 6:1. The acidic pH ensures the primary amine of the lipid is fully protonated for optimal electrostatic complexation.

  • Microfluidic Mixing: Inject the aqueous and organic phases into a microfluidic herringbone mixer using programmable syringe pumps. Maintain a flow rate ratio of 3:1 (Aqueous:Organic) and a total flow rate of 12 mL/min.

  • Dialysis & Neutralization: Immediately collect the effluent and dialyze it against 1X PBS (pH 7.4) using a 100 kDa MWCO cassette for 18 hours at 4°C. This step removes the ethanol and raises the pH, neutralizing the surface and solidifying the LNP core.

  • Validation: Analyze the resulting LNPs using Dynamic Light Scattering (DLS) to confirm a target hydrodynamic diameter of 60–90 nm and a polydispersity index (PDI) < 0.2.

References

  • CAS 84670-96-2 (4-(Hexadecylamino)benzylamine) - BOC Sciences.
  • Acidic or Basic? Read Analyte Structure First When Developing Methods - Welch Materials.
  • Aromatic Ionizable Lipids Enhance mRNA Delivery via Coordinating Multiple Mechanisms - ACS Publications.
  • Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC.
  • Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC.
  • Critical micelle concentration (CMC) determination by pyrene fluorescence probe method - ResearchGate.

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Exploratory

An In-depth Technical Guide on the Safe Handling of 4-(Hexadecylamino)benzylamine Tartrate Salt

This document provides a comprehensive technical overview of the safety considerations for 4-(Hexadecylamino)benzylamine tartrate salt, a specialized chemical used in research and development.[1][2] Given the absence of...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical overview of the safety considerations for 4-(Hexadecylamino)benzylamine tartrate salt, a specialized chemical used in research and development.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for the tartrate salt form, this guide synthesizes data from the parent compound, 4-(Hexadecylamino)benzylamine, and established principles for handling long-chain alkylamines and aromatic amines.[3][4] This approach ensures a robust safety framework for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

4-(Hexadecylamino)benzylamine tartrate salt is the tartrate salt of the parent compound 4-(Hexadecylamino)benzylamine.[5] The parent compound is an organic molecule featuring a long hexadecyl alkyl chain, a benzylamine group, and an amine linkage.[1][6][7] This structure imparts both lipophilic (the alkyl chain) and hydrophilic (the amine groups) characteristics, influencing its solubility and biological interactions.

Structural Rationale for Safety Precautions: The presence of a long alkyl chain can influence how the molecule interacts with biological membranes, while the aromatic amine and benzylamine moieties are reactive functional groups that are central to its potential hazards.[3][4][8] The tartrate salt form is expected to be a solid with increased water solubility compared to the free base.[9]

Table 1: Physicochemical Properties of the Parent Compound

PropertyValueSource
Chemical Name 4-(Hexadecylamino)benzylamine[1][6]
CAS Number 84670-96-2[1][6]
Molecular Formula C23H42N2[1][6]
Molecular Weight 346.59 g/mol [1]
Predicted XlogP 8.5[10]
Hazard Identification and GHS Classification

While specific GHS classifications for the tartrate salt are not available, the parent compound, 4-(Hexadecylamino)benzylamine, is classified with the following hazards.[6] It is crucial to handle the tartrate salt with the assumption that it presents similar, if not identical, hazards.

  • Skin Irritation (Category 2, H315): Causes skin irritation.[6] This is a common property of alkylamines, which can be corrosive or irritating to the skin.[4]

  • Eye Irritation (Category 2, H319): Causes serious eye irritation.[6] Contact with eyes can lead to significant injury.[4]

  • Specific Target Organ Toxicity – Single Exposure (Category 3, H336): May cause drowsiness or dizziness.[6] Inhalation of vapors or dust should be minimized.

Expert Insight: The long alkyl chain in this molecule can disrupt the lipid bilayers of skin cells, leading to irritation. The basicity of the amine groups can also contribute to corrosive effects on skin and eyes.[4][11] Aromatic amines, as a class, are known for potential systemic toxicity and should always be handled with care to prevent absorption.[3]

Proactive Safety Protocols and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling this compound. Engineering controls should be the primary line of defense, supplemented by appropriate PPE.

3.1. Engineering Controls: The First Line of Defense

  • Ventilation: All handling of 4-(Hexadecylamino)benzylamine tartrate salt should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[12]

  • Containment: For procedures that may generate dust or aerosols, use of a glove box or other contained system is recommended.

3.2. Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[13]

  • Hand Protection: Wear nitrile rubber gloves with a minimum thickness of 0.11 mm. Given the potential for skin irritation and absorption, double-gloving may be appropriate for extended handling.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[12][14]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[12] For larger quantities or in situations with a high risk of splashing, chemical-resistant coveralls are recommended.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates should be used.

G cluster_0 Risk Assessment & Preparation cluster_1 Safe Handling Workflow cluster_2 Post-Handling & Decontamination Review SDS Review SDS & Technical Data Assess Procedure Assess Experimental Procedure Review SDS->Assess Procedure Select PPE Select Appropriate PPE Assess Procedure->Select PPE Use Controls Use Engineering Controls (Fume Hood) Don PPE Don Selected PPE Use Controls->Don PPE Handle Compound Handle Compound Don PPE->Handle Compound Segregate Waste Segregate Waste Handle Compound->Segregate Waste Doff PPE Doff PPE Correctly Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands Clean Area Decontaminate Work Area Wash Hands->Clean Area

Emergency Procedures: A Self-Validating System

Emergency preparedness is a critical component of laboratory safety.[13] The following procedures should be in place and clearly understood by all personnel.

4.1. First Aid Measures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[14][15]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[15] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water and drink two glasses of water if the person is conscious. Seek immediate medical attention.[12]

4.2. Accidental Release Measures

  • Small Spills: For small spills, wear appropriate PPE, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth, vermiculite), and place it in a sealed container for disposal.[14]

  • Large Spills: Evacuate the area and prevent entry.[16] Contact emergency services and the institutional safety office. Avoid breathing vapors or dust.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][13] Keep away from heat, sparks, and open flames.[17]

  • Incompatible Materials: Amines are basic and can react exothermically with acids.[18] They may also be incompatible with strong oxidizing agents, isocyanates, halogenated organics, and acid halides.[15][18]

Expert Insight: The benzylamine moiety can be susceptible to oxidation over time, potentially leading to the formation of benzaldehyde and other degradation products.[19] Storage under an inert atmosphere (e.g., nitrogen or argon) can prolong the shelf life of the compound.

Toxicological and Ecological Considerations

6.1. Toxicological Profile

The toxicological properties of 4-(Hexadecylamino)benzylamine tartrate salt have not been fully investigated. However, based on the parent compound and related molecules, the following should be considered:

  • Acute Toxicity: While specific LD50 data is not available, related long-chain alkylamines can be harmful if swallowed.[4][20]

  • Carcinogenicity and Mutagenicity: Aromatic amines as a class are associated with carcinogenic and mutagenic risks.[3] Although no specific data exists for this compound, it is prudent to handle it as a potential carcinogen and minimize exposure.

6.2. Ecological Hazards

Many long-chain amines are very toxic to aquatic life with long-lasting effects.[20]

  • Environmental Release: Do not allow the compound or its solutions to enter drains or waterways.[14] All waste should be collected and disposed of as hazardous chemical waste according to local, state, and federal regulations.[13]

G Spill Accidental Release Occurs Assess Assess Spill Size & Risk Spill->Assess SmallSpill Small & Contained Spill Assess->SmallSpill Small LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Large PPE Don Appropriate PPE (Gloves, Goggles, Respirator) SmallSpill->PPE Evacuate Evacuate Immediate Area LargeSpill->Evacuate Absorb Absorb with Inert Material PPE->Absorb Collect Collect & Seal in Waste Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Alert Alert Supervisor & Safety Office Evacuate->Alert Secure Secure Area / Prevent Entry Alert->Secure

References

  • 4-(Hexadecylamino)benzylamine — Chemical Substance Information. NextSDS. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Cloud-SDS. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Alkylamines: Hazard and Safety A Detail Guide by CloudSDS. Cloud-SDS. [Link]

  • 4-(Hexadecylamino)benzylamine | 84670-96-2. Appchem. [Link]

  • MSDS Amine. Resyn Biosciences. [Link]

  • What are Amines? Structure, Types, Applications, and Safety. Rawsource. [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. [Link]

  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. LinkedIn. [Link]

  • 4-(hexadecylamino)benzylamine (C23H42N2). PubChemLite. [Link]

  • Safety Data Sheet: Benzylamine. Carl ROTH. [Link]

  • Fatty amines, di(long chain)alkyl: Human health tier II assessment. NICNAS. [Link]

  • Benzylamine. Wikipedia. [Link]

  • Chemical Products, Additives & Specialty Ingredients Supplier. ChemSol, LLC. [Link]

  • SAFETY DATA SHEET. FUCHS LUBRICANTS (UK) PLC. [Link]

  • Salts. Gojira Fine Chemicals, LLC. [Link]

  • Safety Data Sheet. Chevron. [Link]

Sources

Foundational

Mechanistic Toxicity and In Vitro Biocompatibility Profiling of 4-(Hexadecylamino)benzylamine (HABA)

Executive Summary The development of advanced lipid-based delivery systems requires a rigorous understanding of the excipients driving nucleic acid encapsulation and endosomal escape. 4-(Hexadecylamino)benzylamine (HABA)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced lipid-based delivery systems requires a rigorous understanding of the excipients driving nucleic acid encapsulation and endosomal escape. 4-(Hexadecylamino)benzylamine (HABA) (CAS 84670-96-2) is a synthetic amphiphile featuring a C16 hydrophobic tail and a dual-amine headgroup[1]. While its architecture is highly efficient for nanoparticle formulation, the intrinsic cationic nature of HABA presents specific toxicological challenges.

As application scientists, we must recognize that the very mechanisms enabling therapeutic efficacy—protonation and membrane destabilization—are intrinsically linked to cytotoxicity. This whitepaper provides a comprehensive, causality-driven guide to evaluating the in vitro biocompatibility of HABA, establishing self-validating protocols that prevent false-positive viability readouts.

Structural Causality of HABA Toxicity

HABA’s molecular structure dictates its biological interactions. It possesses a primary benzylamine (pKa ~9.0) and a secondary aniline-derived amine (pKa ~4.5). At physiological pH (7.4), the primary amine is fully protonated, imparting a net positive charge.

The Mechanism of Cellular Insult
  • Electrostatic Adhesion: The protonated benzylamine drives strong electrostatic interactions with anionic proteoglycans on the plasma membrane, initiating cellular uptake.

  • Membrane Destabilization: The C16 hexadecyl chain intercalates into the lipid bilayer. High concentrations of free HABA disrupt lipid flip-flop dynamics, leading to direct membrane lysis.

  • The Proton Sponge & ROS Generation: Upon endocytosis, the secondary amine acts as a proton sponge in the acidifying endosome (pH 5.5). While this facilitates endosomal escape, the resulting osmotic rupture triggers a severe stress response, leading to the generation of Reactive Oxygen Species (ROS) and mitochondrial uncoupling[2].

Pathway HABA 4-(Hexadecylamino)benzylamine (Cationic Amphiphile) Membrane Plasma Membrane Destabilization HABA->Membrane Direct Contact Endosome Endosomal Escape & Proton Sponge Effect HABA->Endosome Cellular Uptake Apoptosis Apoptosis / Necrosis (Cell Death) Membrane->Apoptosis Severe Lysis (LDH Release) ROS Intracellular ROS Generation Endosome->ROS Stress Response Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Mito->Apoptosis Caspase Activation

Mechanistic pathway of HABA-induced cellular toxicity via ROS generation and membrane disruption.

In Vitro Biocompatibility Assessment

To accurately profile HABA, we must evaluate both unformulated (free) HABA and HABA-incorporated Lipid Nanoparticles (LNPs). Relying on a single assay for cationic lipids is a critical error. For instance, cationic amphiphiles can cause mitochondrial uncoupling, which temporarily spikes metabolic activity before cell death, leading to false negatives in standard MTT assays.

To counter this, we employ a multiplexed, self-validating system aligning with [3] and [4].

Quantitative Data Synthesis

The following table summarizes the comparative biocompatibility profile of free HABA versus an optimized HABA-LNP formulation (molar ratio: HABA/DSPC/Cholesterol/PEG-Lipid = 45:10:43:2).

Formulation StateAssay TypeTarget MatrixReadout (IC50 / % Lysis)Mechanistic Interpretation
Free HABA WST-8 (Metabolic)HepG2 Cells12.5 µg/mLHigh metabolic toxicity; mitochondrial impairment.
Free HABA LDH (Membrane)HepG2 Cells18.2 µg/mLDirect membrane lysis and necrotic cell death.
Free HABA HemolysisHuman RBCs45% at 50 µg/mLHighly hemolytic; disrupts RBC bilayer.
HABA-LNP WST-8 (Metabolic)HepG2 Cells>150 µg/mLBiocompatible; PEGylation shields positive charge.
HABA-LNP HemolysisHuman RBCs<2% at 50 µg/mLHemocompatible; meets ASTM E2524-22 criteria.

Self-Validating Experimental Protocols

The following workflows ensure that every data point is mechanistically verified by an orthogonal method.

Workflow cluster_assays In Vitro Biocompatibility Assays Prep Formulation Prep (HABA LNPs) Cells Cell Culture (HepG2 / Macrophages) Prep->Cells Dosing Hemolysis Hemocompatibility (ASTM E2524) Prep->Hemolysis Blood Incubation MTT Metabolic Activity (WST-8) Cells->MTT LDH Membrane Integrity (LDH Release) Cells->LDH Data Data Synthesis & IC50 Calculation MTT->Data LDH->Data Hemolysis->Data

Self-validating experimental workflow for assessing HABA nanoparticle biocompatibility.

Protocol 1: Multiplexed WST-8 and LDH Assay (ISO 10993-5 Compliant)

Causality Check: By measuring LDH release (supernatant) and WST-8 reduction (adherent cells) in the same well, we distinguish between cytostatic effects (low WST-8, low LDH) and lytic cell death (low WST-8, high LDH).

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Dosing: Replace media with 100 µL of fresh media containing serial dilutions of HABA or HABA-LNPs (1 to 200 µg/mL). Include a vehicle control and a positive lysis control (1% Triton X-100). Incubate for 24h.

  • LDH Extraction (Membrane Integrity):

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of LDH reaction mix. Incubate in the dark for 30 mins.

    • Stop the reaction and read absorbance at 490 nm.

  • WST-8 Addition (Metabolic Activity):

    • Wash the remaining adherent cells in the original plate with PBS.

    • Add 100 µL of fresh media containing 10% WST-8 reagent.

    • Incubate for 2 hours at 37°C and read absorbance at 450 nm.

  • Validation: Calculate IC50. If the WST-8 IC50 is significantly lower than the LDH IC50, HABA is inducing mitochondrial stress prior to membrane rupture.

Protocol 2: Nanoparticle Hemolysis Assay (ASTM E2524-22 Compliant)

Causality Check: Cationic lipids rapidly bind to the sialic acid residues on red blood cells (RBCs). This protocol quantifies the exact concentration at which HABA compromises the RBC structural integrity[4].

  • Blood Preparation: Obtain fresh human whole blood in Na-citrate tubes. Centrifuge at 500 × g for 5 mins to isolate RBCs. Wash 3x with PBS until the supernatant is clear.

  • Dilution: Dilute the RBC pellet to a 10% (v/v) suspension in PBS.

  • Incubation: In a 1.5 mL tube, mix 100 µL of RBC suspension with 800 µL PBS and 100 µL of HABA test article.

    • Negative Control: PBS.

    • Positive Control: 1% Triton X-100 (100% lysis).

  • Reaction: Incubate at 37°C for 3 hours under gentle agitation.

  • Quantification: Centrifuge at 800 × g for 5 mins. Transfer 100 µL of the supernatant to a 96-well plate and measure hemoglobin release via absorbance at 540 nm.

  • Validation: Formulations exhibiting >5% hemolysis are deemed hemocompatibility failures for intravenous administration.

Mitigation Strategies for Formulation

The inherent toxicity of HABA (GHS: Skin Irrit. 2, Eye Irrit. 2)[1] can be effectively neutralized through rational formulation design:

  • PEGylation Shielding: Incorporating 1.5% to 3.0% (molar) DMG-PEG2000 creates a steric hydration layer that masks the primary amine's positive charge, preventing premature RBC agglutination and reducing immediate cytotoxicity.

  • Lipid Ratio Optimization: Diluting the cationic charge density by increasing the molar ratio of zwitterionic helper lipids (e.g., DSPC or DOPE) reduces the localized electrostatic disruption of the plasma membrane, shifting the IC50 to a highly biocompatible range (>150 µg/mL).

References

  • NextSDS. "4-(Hexadecylamino)benzylamine — Chemical Substance Information." NextSDS Substance Database. URL:[Link]

  • Cheng, Q., et al. "Lipids and Lipid Derivatives for RNA Delivery." Chemical Reviews, ACS Publications, 2021. URL:[Link]

  • ISO 10993-5:2009. "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." International Organization for Standardization. URL:[Link]

  • ASTM E2524-22. "Standard Test Method for Analysis of Hemolytic Properties of Nanoparticles." ASTM International. URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Interfacial Self-Assembly of 4-(Hexadecylamino)benzylamine Amphiphiles: A Technical Guide

Executive Summary The rational design of 2D nanomaterials relies heavily on the thermodynamic stability of amphiphilic precursors at the air-water interface. 4-(Hexadecylamino)benzylamine (CAS 84670-96-2) is a critical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of 2D nanomaterials relies heavily on the thermodynamic stability of amphiphilic precursors at the air-water interface. 4-(Hexadecylamino)benzylamine (CAS 84670-96-2) is a critical synthetic building block characterized by a highly hydrophobic C16 alkyl tail and a reactive benzylamine headgroup[][2]. This whitepaper provides an in-depth analysis of the thermodynamic stability of its derivatives—specifically Schiff base ligands like 2,4-dihydroxybenzilidine-4'-(hexadecylamino)benzylamine (BHDB)—and their application in forming stable Langmuir-Blodgett (LB) films for the synthesis of size-quantized metal nanoparticles[3].

Thermodynamic Principles of Monolayer Stability

To utilize 4-(Hexadecylamino)benzylamine compounds as 2D nanoreactors, one must first understand their thermodynamic behavior when confined to a two-dimensional plane. When spread at the air-water interface, these amphiphiles self-assemble into Langmuir monolayers to minimize the free energy of the system[4].

The Surface Pressure-Area ( π−A ) Isotherm

The thermodynamic stability of the monolayer is empirically evaluated using a π−A isotherm[5]. As the available area per molecule ( A ) is reduced via mechanical compression, the surface pressure ( π ) increases, driving the system through distinct 2D phase transitions: Gas (G) Liquid-Expanded (LE) Liquid-Condensed (LC) Solid (S)[4][5].

For BHDB, the isotherm exhibits a sharp increase in surface pressure at approximately 0.38 nm²/molecule, transitioning into a highly stable liquid-condensed state below 0.26 nm²/molecule[3]. This stability is thermodynamically driven by strong van der Waals dispersion forces between the hexadecyl chains and π−π stacking interactions among the benzylamine-derived headgroups.

Compressibility Modulus and Gibbs Free Energy

The physical state and mechanical rigidity of the monolayer are quantified using the 2D compressibility modulus ( Cs−1​ ):

Cs−1​=−A(∂A∂π​)T​

According to the Davies and Rideal criterion, Cs−1​ values between 100–250 mN/m indicate a stable Liquid-Condensed (LC) phase, while values exceeding 250 mN/m denote a Solid (S) phase[5][6]. The thermodynamic equilibrium between the 2D monolayer and the 3D bulk phase is defined by the Equilibrium Spreading Pressure (ESP); exceeding this pressure results in monolayer collapse[7].

Thermodynamics G Gas Phase (G) High Entropy, Low Interaction LE Liquid-Expanded (LE) Hydrocarbon Tails Disordered G->LE Compression (Decrease Area) LC Liquid-Condensed (LC) Tails Ordered, Headgroups Tilted LE->LC Phase Transition (ΔH < 0, ΔS < 0) S Solid Phase (S) Rigid 2D Lattice LC->S High Pressure (Max Compressibility Modulus) C Monolayer Collapse 3D Bulk Phase Formation S->C Exceed Equilibrium Spreading Pressure

Thermodynamic phase transitions of amphiphilic monolayers during compression.

Experimental Workflows: Synthesis and Interfacial Profiling

The following protocols outline the synthesis of BHDB from 4-(Hexadecylamino)benzylamine and the subsequent thermodynamic evaluation of its monolayer. These workflows are designed as self-validating systems to ensure high scientific integrity.

Protocol 1: Synthesis of the BHDB Amphiphile

Causality: The synthesis relies on a Schiff base condensation. Mild heating in a polar protic solvent is required to maintain the solubility of the C16 chain while providing the necessary activation energy for the nucleophilic attack of the amine on the aldehyde[3].

  • Reaction Setup: Dissolve equimolar amounts of 4-(hexadecylamino)benzylamine and 2,4-dihydroxysalicylaldehyde in anhydrous methanol.

  • Thermal Activation: Heat the mixture to 40 °C under continuous stirring for 4 hours[3].

  • Purification: Recrystallize the crude product multiple times in a chloroform:methanol (3:1 v/v) mixture.

  • Validation: Confirm purity via Gas Chromatography (GC). Self-validation step: The product must show >99% purity; impurities act as surface-active contaminants that artificially skew thermodynamic isotherms[3].

Protocol 2: Langmuir Monolayer Thermodynamic Profiling

Causality: Chloroform is selected as the spreading solvent because it fully solvates the hydrophobic tails and evaporates rapidly, leaving no residual solvent to disrupt the subphase thermodynamics[8].

  • Trough Preparation: Clean a PTFE Langmuir trough and fill it with ultra-pure deionized water (18.2 MΩ·cm). Sweep the surface with barriers to ensure the baseline surface pressure ( π ) is < 0.2 mN/m.

  • Spreading: Deposit 10–20 μ L of a 1.0 mg/mL BHDB/chloroform solution dropwise onto the subphase using a Hamilton syringe.

  • Equilibration: Allow 15 minutes for complete solvent evaporation and thermodynamic equilibration of the Gas phase[8].

  • Compression: Symmetrically compress the barriers at a constant rate (e.g., 5 mm/min) while continuously recording the π−A isotherm via a Wilhelmy plate[4][8].

Protocol 3: LB Film Deposition and Nanoparticle Synthesis

Causality: Complexing copper ions at the air-water interface prior to deposition ensures that the metal is sterically constrained within the thermodynamically stable 2D lattice, preventing bulk aggregation during reduction[3].

  • Subphase Exchange: Inject a Cu2+ salt solution into the subphase beneath the expanded BHDB monolayer.

  • Complexation: Compress the film to a highly stable LC state (e.g., 20 mN/m) and hold the pressure constant to allow the benzylamine headgroups to coordinate with the copper ions[3].

  • Deposition: Transfer the Cu-BHDB complex onto a solid substrate (e.g., quartz or silicon) via vertical dipping (Y-type deposition).

  • In-Situ Synthesis: Expose the LB film to Na2​S gas for sulfidation, followed by H2​ gas reduction to yield size-quantized Cu(0) or CuS nanoparticles (4–10 nm)[3].

Workflow A 4-(Hexadecylamino)benzylamine + Aldehyde B Schiff Base Condensation (Methanol, 40°C) A->B Synthesis C BHDB Amphiphile (Purified via GC >99%) B->C Purification D Langmuir Monolayer Formation (Air-Water Interface) C->D Spreading E Metal Complexation (Cu2+ in Subphase) D->E Subphase Coordination F LB Film Deposition (Constant Surface Pressure) E->F Y-Type Transfer G Size-Quantized Cu(0)/CuS Nanoparticles F->G Sulfidation/Reduction

Workflow for the synthesis of BHDB and subsequent nanoparticle immobilization.

Quantitative Thermodynamic Data

The complexation of metal ions significantly alters the thermodynamic stability of the monolayer. The coordination of Cu2+ to the benzylamine headgroups reduces electrostatic repulsion and increases the packing density, resulting in a more condensed film with a smaller area per molecule[3].

Table 1: Thermodynamic Parameters of BHDB and its Cu-Complex at 25°C

Monolayer SystemLift-off Area (nm²/molecule)LE-LC Transition Area (nm²/molecule)LC State Area (nm²/molecule)Thermodynamic Stability Impact
Pure BHDB ~0.38~0.30< 0.26Baseline stability driven by C16 tail van der Waals forces.
Cu-BHDB Complex ~0.35~0.28< 0.24Enhanced stability and tighter packing due to metal coordination.

(Note: Data derived from π−A isotherm curve analysis of BHDB on pure water vs. copper-containing subphases[3].)

Conclusion

The thermodynamic stability of 4-(Hexadecylamino)benzylamine derivatives at the air-water interface is a function of the delicate balance between the hydrophobic driving forces of the hexadecyl tail and the electrostatic/coordination potential of the benzylamine headgroup. By strictly controlling the 2D compressibility and phase behavior via Langmuir-Blodgett techniques, researchers can leverage these compounds as highly ordered, thermodynamically stable templates for advanced nanomaterial synthesis.

References

  • CAS 84670-96-2 (4-(Hexadecylamino)benzylamine) - BOC Sciences BOC Sciences
  • 4-(Hexadecylamino)benzylamine | 84670-96-2 Echemi
  • Formation of Size-Quantized Copper Immobilized in Langmuir−Blodgett Films of 2,4-Dihydroxybenzilidine-4'-(hexadecylamino)
  • Advantages of the classical thermodynamic analysis of single—and multi-component Langmuir monolayers from molecules of biomedical importance—theory and applic
  • Thermodynamics of interaction of ionic liquids with lipid monolayer PMC - NIH
  • Structural elucidation upon binding of antimicrobial peptides into binary mixed lipid monolayers mimicking bacterial membranes The University of Manchester
  • Thermodynamic versus Non-Equilibrium Stability of Palmitic Acid Monolayers in Calcium-Enriched Sea Spray Aerosol RSC Publishing
  • Charging behaviour of the amine moiety at the airw

Sources

Protocols & Analytical Methods

Method

Application Note: Mastering the Deposition of 4-(Hexadecylamino)benzylamine Langmuir-Blodgett Films for Advanced Material Fabrication

Introduction: The Architectural Precision of Langmuir-Blodgett Films The Langmuir-Blodgett (LB) technique offers unparalleled control over the assembly of molecules into highly ordered, ultrathin films, with precision do...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Architectural Precision of Langmuir-Blodgett Films

The Langmuir-Blodgett (LB) technique offers unparalleled control over the assembly of molecules into highly ordered, ultrathin films, with precision down to a single molecular layer.[1] This method is particularly powerful for fabricating functional surfaces with tailored chemical and physical properties, making it a cornerstone of nanotechnology, sensor development, and biomaterials science.[2][3] This application note provides a comprehensive, step-by-step protocol for the preparation of Langmuir-Blodgett films using 4-(Hexadecylamino)benzylamine, an amphiphilic molecule uniquely suited for creating well-defined molecular architectures.

The structure of 4-(Hexadecylamino)benzylamine, featuring a long hydrophobic hexadecyl chain and a hydrophilic benzylamine headgroup, drives its self-assembly at the air-water interface.[4] The benzylamine moiety, a primary aromatic amine, offers a reactive site for further functionalization and imparts specific electronic and chemical characteristics to the film.[5] This protocol is designed for researchers, scientists, and drug development professionals seeking to leverage the precision of the LB technique to create advanced materials with this versatile molecule.

I. Foundational Principles: The Science of Monolayer Formation

The formation of a stable and transferable Langmuir film is governed by the amphiphilic nature of the molecule and the thermodynamics of the air-water interface. When a solution of 4-(Hexadecylamino)benzylamine in a volatile, water-immiscible solvent is spread onto a water subphase, the solvent evaporates, leaving the amphiphilic molecules at the interface.[3] The hydrophilic benzylamine headgroups orient towards the polar water subphase, while the hydrophobic hexadecyl chains extend into the air.

As the available surface area is reduced by movable barriers, the molecules undergo a series of two-dimensional phase transitions, which can be monitored by measuring the surface pressure (π) as a function of the area per molecule (A).[6] This relationship, known as the surface pressure-area (π-A) isotherm, is critical for determining the optimal conditions for film deposition.[6][7] The isotherm reveals distinct phases: a gaseous phase at large molecular areas, a liquid-expanded phase with increasing molecular interactions, a more ordered liquid-condensed phase, and finally, a solid-like phase before the monolayer collapses under excessive compression.[6] The selection of a stable deposition pressure within the condensed phase is paramount for creating a uniform and defect-free LB film.[2]

II. Materials and Equipment

Materials
MaterialGrade/PuritySupplier (Example)Notes
4-(Hexadecylamino)benzylamine≥98%Sigma-Aldrich, TCI
ChloroformHPLC Grade, Amylene StabilizedFisher Scientific, VWRSpreading solvent. Must be volatile and water-immiscible.
Ultrapure Water18.2 MΩ·cm resistivityMillipore Milli-Q or equivalentSubphase. Critical for avoiding contaminants.
SubstratesSilicon wafers, quartz slides, glassUniversity Wafer, Ted PellaSubstrate choice depends on the intended application and characterization.
Cleaning SolventsAcetone, Isopropanol (IPA), Sulfuric Acid, Hydrogen PeroxideLaboratory GradeFor substrate preparation.
Equipment
EquipmentKey SpecificationsManufacturer (Example)
Langmuir-Blodgett TroughTeflon trough, movable barriers, surface pressure sensor (Wilhelmy plate)KSV NIMA, Biolin Scientific
Microsyringe10-100 µL capacity, gas-tightHamilton, SGE
Substrate Dipping MechanismControlled vertical speed (mm/min)Integrated with LB trough
Ultrasonic BathVWR, Branson
Nitrogen Gas SourceHigh purity (99.999%)

III. Experimental Protocol: From Monolayer to Multilayer

This protocol is divided into three critical stages: Substrate Preparation, Monolayer Formation and Characterization, and Langmuir-Blodgett Film Deposition.

Part 1: Rigorous Substrate Preparation

The quality of the LB film is critically dependent on the cleanliness and surface energy of the substrate. A hydrophilic surface is typically required for the initial layer deposition.

Step-by-Step Protocol for Silicon/Glass Substrates:

  • Degreasing: Sonicate the substrates in a sequence of acetone, isopropanol, and ultrapure water for 15 minutes each.

  • Piranha Etching (Caution!): Immerse the substrates in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. This process removes organic residues and creates a hydrophilic hydroxylated surface. Extreme caution must be exercised when handling Piranha solution.

  • Rinsing: Thoroughly rinse the substrates with copious amounts of ultrapure water.

  • Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Storage: Store the cleaned substrates in a vacuum desiccator until use to prevent atmospheric contamination.

Part 2: Monolayer Formation and Isotherm Analysis

This stage involves creating a stable monolayer of 4-(Hexadecylamino)benzylamine at the air-water interface and determining its characteristic π-A isotherm.

Workflow for Monolayer Characterization:

Monolayer_Formation cluster_prep Preparation cluster_formation Monolayer Formation cluster_analysis Isotherm Analysis A Prepare 0.5 mg/mL solution of 4-(Hexadecylamino)benzylamine in Chloroform C Spread solution dropwise onto the water surface using a microsyringe A->C B Fill Langmuir trough with ultrapure water and clean the surface B->C D Allow 15-20 minutes for solvent evaporation C->D E Compress barriers at a constant rate (e.g., 10 mm/min) D->E F Record Surface Pressure (π) vs. Area per Molecule (A) E->F G Identify condensed phase and select deposition pressure (e.g., 20 mN/m) F->G LB_Deposition A Immerse hydrophilic substrate vertically into the subphase B Compress monolayer to the target surface pressure (20 mN/m) and stabilize A->B C Withdraw substrate at a controlled speed (e.g., 2-5 mm/min) B->C D Maintain constant surface pressure during withdrawal (feedback loop) C->D E First monolayer (hydrophilic head down) is deposited D->E F For multilayer (Y-type) deposition, re-immerse and withdraw the substrate E->F

Caption: Step-by-step process for Y-type Langmuir-Blodgett film deposition.

Detailed Steps:

  • Substrate Immersion: Vertically immerse the cleaned, hydrophilic substrate into the trough before spreading the monolayer.

  • Monolayer Compression: Spread the 4-(Hexadecylamino)benzylamine solution as described above and compress the monolayer to the target surface pressure of 20 mN/m. Allow the monolayer to stabilize at this pressure for 5-10 minutes.

  • Film Deposition (Upstroke): Withdraw the substrate from the subphase at a slow, constant speed (e.g., 2-5 mm/min). The LB trough's feedback system will maintain a constant surface pressure by adjusting the barriers. During this upstroke, a monolayer is transferred to the substrate with the hydrophilic benzylamine headgroups attached to the hydrophilic surface.

  • Multilayer Deposition: For Y-type multilayer deposition (head-to-head and tail-to-tail arrangement), re-immerse the substrate through the monolayer (downstroke) and then withdraw it again (upstroke). A new layer is typically deposited on both the downstroke and upstroke.

  • Drying and Storage: After deposition, allow the film-coated substrate to dry in a clean, vibration-free environment before characterization.

IV. Film Characterization

Post-deposition characterization is essential to confirm the quality, structure, and properties of the fabricated LB films.

TechniquePurposeExpected Outcome
Atomic Force Microscopy (AFM) To visualize the surface morphology, uniformity, and thickness of the film.A smooth, uniform surface with low roughness. Step-height measurements can confirm monolayer/multilayer thickness.
X-ray Reflectivity (XRR) To precisely measure the film thickness, density, and roughness.Provides quantitative data on the layered structure of the film.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the chemical composition and molecular orientation within the film.Presence of characteristic peaks for the hexadecyl chain (C-H stretching) and benzylamine group (N-H and aromatic C-H stretching).
Contact Angle Goniometry To measure the surface energy (hydrophobicity/hydrophilicity) of the film.The surface should become more hydrophobic after the deposition of the first monolayer.

V. Troubleshooting and Expert Insights

  • Low Transfer Ratio: This can be caused by an unstable monolayer, incorrect deposition pressure, or inappropriate substrate withdrawal speed. Ensure the π-A isotherm is reproducible and allow the monolayer to stabilize at the target pressure before deposition. Adjust the withdrawal speed as needed.

  • Film Defects (Pinholes, Aggregates): These often result from impurities in the subphase or spreading solution, or from depositing at a pressure too close to the collapse point. Ensure meticulous cleanliness and choose a deposition pressure in the stable condensed phase.

  • Protonation of the Amine Group: The benzylamine headgroup can be protonated depending on the pH of the subphase. This can alter the π-A isotherm and the packing of the molecules. For consistent results, use unbuffered ultrapure water or a buffered subphase if a specific charge state is desired.

VI. Conclusion

This application note provides a robust and detailed protocol for the successful preparation of high-quality Langmuir-Blodgett films of 4-(Hexadecylamino)benzylamine. By carefully controlling each step, from substrate preparation to film deposition, researchers can create highly ordered molecular architectures suitable for a wide range of applications in materials science and biotechnology. The inherent functionality of the benzylamine group opens avenues for post-deposition modification, further expanding the utility of these precisely engineered surfaces.

References

  • Formation of Size-Quantized Copper Immobilized in Langmuir−Blodgett Films of 2,4-Dihydroxybenzilidine-4'-(hexadecylamino)benzylamine. ACS Publications. [Link]

  • Self-Assembly of a Linear Alkylamine Bilayer around a Cu Nanocrystal: Molecular Dynamics. The Journal of Physical Chemistry C. [Link]

  • Lamellar multilayer hexadecylaniline-modified gold nanoparticle films deposited by the Langmuir-Blodgett technique. Indian Academy of Sciences. [Link]

  • Self-Assembly of Alkylammonium Chains on Montmorillonite: Effect of Chain Length, Head Group Structure, and Cation Exchange. Langmuir. [Link]

  • What is surface pressure - area isotherm? Biolin Scientific. [Link]

  • Langmuir Films. Nanoscience Instruments. [Link]

  • Langmuir–Blodgett film. Wikipedia. [Link]

  • Langmuir & Langmuir Blodgett | Measurements. Biolin Scientific. [Link]

  • α C‒H functionalization of benzylamines a, Strategy for the synthesis of chiral α-aryl amines. ResearchGate. [Link]

  • Highly Controlled Nanoparticle Deposition using the Langmuir-Blodgett Method. Biolin Scientific. [Link]

  • Surface pressure vs. area isotherm of phenyl aminocarbene complex 4a, M = Cr. ResearchGate. [Link]

  • The benzaldimine monolayers were prepared by treating the aminoasilylated silicon wafer with halidesubstituted benzaldehydes. ResearchGate. [Link]

Sources

Application

Surface functionalization techniques utilizing 4-(Hexadecylamino)benzylamine

Application Note: Advanced Surface Functionalization and Nanoparticle Templating Utilizing 4-(Hexadecylamino)benzylamine Document Type: Technical Protocol & Application Guide Target Audience: Materials Scientists, Surfac...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Surface Functionalization and Nanoparticle Templating Utilizing 4-(Hexadecylamino)benzylamine

Document Type: Technical Protocol & Application Guide Target Audience: Materials Scientists, Surface Chemists, and Drug Delivery Researchers

Mechanistic Rationale: The Structural Advantage of 4-HABA

As a Senior Application Scientist, I often emphasize that the selection of a surface-modifying ligand should never be arbitrary; the molecular geometry dictates the thermodynamic stability and packing density of the final construct.

4-(Hexadecylamino)benzylamine (4-HABA) (CAS: 84670-96-2) is a specialized amphiphilic molecule designed for high-performance surface engineering[],[2]. Unlike simple aliphatic amines (e.g., hexadecylamine), 4-HABA features a rigid phenyl ring acting as a structural spacer between its hydrophobic C16 tail and its reactive headgroup. This architecture provides two critical experimental advantages:

  • Enhanced Nucleophilicity: The primary amine is benzylic (–CH₂–NH₂), meaning it is separated from the aromatic ring by a methylene bridge. This makes it significantly more nucleophilic and less sterically hindered than an aniline derivative, ensuring high-yield covalent conjugation.

  • Ordered Monolayer Packing: The para-substituted aromatic architecture enforces a rigid, linear geometry. During self-assembly, this prevents the hydrophobic chains from collapsing onto the substrate, promoting the dense, highly ordered packing required for Langmuir-Blodgett (LB) films and superhydrophobic coatings[3].

Physicochemical Profile

To successfully integrate 4-HABA into your workflows, its solubility and physical properties must be accounted for in your experimental design.

Table 1: Physicochemical Properties of 4-HABA

PropertyValue / DescriptionExperimental Implication
IUPAC Name 4-(aminomethyl)-N-hexadecylanilineIndicates dual functionality (primary & secondary amines)[].
Molecular Weight 346.59 g/mol Required for precise stoichiometric calculations[2].
Solubility Soluble in Chloroform, DMF, DMSOInsoluble in water; requires co-solvents for aqueous bioconjugation.
Reactive Group Benzylic Primary AmineIdeal for EDC/NHS amidation or Schiff base (aldehyde) formation.

Application I: Covalent Hydrophobization of Nanomaterials

Grafting 4-HABA onto carboxylated surfaces (e.g., iron oxide nanoparticles, silica, or polymer microspheres) renders them highly hydrophobic, which is critical for dispersing nanoparticles in non-polar organic solvents or for engineering sustained-release hydrophobic drug carriers.

Causality in Experimental Design

We utilize EDC/NHS carbodiimide chemistry rather than direct amidation. EDC alone forms an O-acylisourea intermediate that rapidly hydrolyzes in water. By introducing Sulfo-NHS, we convert this into a semi-stable amine-reactive NHS ester. Because 4-HABA is highly hydrophobic, the reaction must be performed in a mixed aqueous/organic solvent system (e.g., PBS/DMSO) to prevent the ligand from precipitating before conjugation occurs.

Protocol A: Step-by-Step EDC/NHS Grafting
  • Surface Activation: Disperse 10 mg of carboxylated nanoparticles in 1 mL of MES buffer (50 mM, pH 6.0). Note: pH 6.0 is the thermodynamic optimum for EDC activation.

  • Esterification: Add 2 mg of EDC·HCl and 2.5 mg of Sulfo-NHS. Incubate at room temperature for 15 minutes under continuous vortexing.

  • Solvent Transition: Centrifuge the activated nanoparticles and resuspend them in 800 µL of PBS (pH 7.4). The higher pH deprotonates the benzylic amine of 4-HABA, maximizing its nucleophilic attack.

  • Conjugation: Dissolve 5 mg of 4-HABA in 200 µL of anhydrous DMSO. Add this dropwise to the nanoparticle suspension. React for 2 hours at room temperature.

  • Purification: Pellet the functionalized nanoparticles via centrifugation. Wash three times with ethanol to remove unreacted 4-HABA and DMSO, followed by resuspension in a non-polar solvent (e.g., toluene or hexane).

EDC_NHS_Mechanism NP Carboxylated Substrate (-COOH) Act O-Acylisourea Intermediate NP->Act EDC (pH 6.0) NHS NHS Ester (Amine-Reactive) Act->NHS Sulfo-NHS (Stabilization) Final Hydrophobic Surface (Stable Amide Linkage) NHS->Final + 4-HABA (pH 7.4-8.0) HABA 4-HABA (Benzylic -NH2) HABA->Final

Fig 1. Covalent grafting mechanism of 4-HABA via EDC/NHS bioconjugation chemistry.

Application II: Langmuir-Blodgett Templating of Metal Nanoclusters

4-HABA is an exceptional building block for synthesizing size-quantized metal nanoparticles within highly ordered organic matrices. By converting 4-HABA into an amphiphilic Schiff base, researchers can template copper nanoparticles (4–10 nm) at the air-water interface[3].

Causality in Experimental Design

Reacting 4-HABA with 2,4-dihydroxybenzaldehyde yields 2,4-dihydroxybenzilidine-4'-(hexadecylamino)benzylamine (BHDB)[3]. When spread on a Langmuir trough over a Cu²⁺ subphase, the polar headgroups coordinate the metal ions before reduction. Isothermal compression forces the C16 tails into a "liquid-condensed" state (approx. 0.26 nm²/molecule)[4]. This pre-organized, rigid 2D matrix acts as a physical boundary, restricting the growth of the copper nanocrystallites during subsequent reduction and preventing bulk aggregation[3].

Protocol B: Synthesis of Size-Quantized Cu(0) NPs
  • Ligand Synthesis: React equimolar amounts of 4-HABA and 2,4-dihydroxybenzaldehyde in methanol at 40°C to form the BHDB Schiff base. Recrystallize in chloroform:methanol (3:1 v/v)[3].

  • Monolayer Spreading: Dissolve BHDB in chloroform (1 mg/mL). Using a Hamilton syringe, spread the solution dropwise onto the aqueous subphase of a Langmuir trough containing 1 mM CuCl₂. Allow 15 minutes for solvent evaporation.

  • Isothermal Compression: Compress the barriers at a rate of 5 mm/min at 20°C until a surface pressure of ~20 mN/m is achieved, ensuring the film reaches the liquid-condensed phase[4].

  • LB Transfer: Transfer the complexed monolayer onto a solid quartz or silicon substrate using vertical Y-type dipping.

  • In-Situ Reduction: Expose the dried LB film to pure Hydrogen (H₂) gas at elevated temperatures to yield Cu(0) nanoparticles, or immerse in a dilute Na₂S solution to yield CuS nanocrystallites[3].

LB_Templating Synth Synthesize BHDB (4-HABA + Aldehyde) Spread Spread Monolayer (Air-Water Interface) Synth->Spread Coord Cu2+ Coordination (Aqueous Subphase) Spread->Coord Compress Isothermal Compression (Liquid-Condensed State) Coord->Compress Transfer Y-Type LB Transfer (Solid Support) Compress->Transfer Surface Pressure ~20 mN/m Reduce In-Situ Reduction (H2 or Na2S) Transfer->Reduce Final Size-Quantized Cu NPs (4-10 nm) Reduce->Final

Fig 2. Langmuir-Blodgett templating workflow for size-quantized copper nanoparticles.

Quantitative Validation Metrics

To ensure your protocols act as self-validating systems, track the following physicochemical shifts. Successful 4-HABA functionalization will drastically alter the surface thermodynamics of your substrate.

Table 2: Diagnostic Metrics Pre- and Post-Functionalization

Analytical ParameterPre-Functionalization (Bare -COOH)Post-Functionalization (4-HABA Grafted)Validation Methodology
Water Contact Angle < 30° (Highly Hydrophilic)> 110° (Hydrophobic)Sessile Drop Goniometry
Zeta Potential (pH 7.4) -30 mV to -45 mV-5 mV to +5 mV (Neutralized)Electrophoretic Light Scattering
Solvent Dispersibility Stable in Aqueous BuffersStable in Toluene, Hexane, ChloroformVisual Inspection / DLS
Surface Chemical State High O 1s / C 1s ratioHigh C 1s / O 1s ratio, distinct N 1s peakX-ray Photoelectron Spectroscopy (XPS)[4]

References

  • Hemakanthi, G., & Dhathathreyan, A. (1999). "Formation of Size-Quantized Copper Immobilized in Langmuir−Blodgett Films of 2,4-Dihydroxybenzilidine-4'-(hexadecylamino)benzylamine". Langmuir, 15(9), 3317-3320. URL:[Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for EDC/NHS bioconjugation principles). URL:[Link]

Sources

Method

Application Note: Incorporating 4-(Hexadecylamino)benzylamine into Amphiphilic Peptidomimetic Architectures

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Executive Summary & Chemical Rationale The development of amphiphilic pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Executive Summary & Chemical Rationale

The development of amphiphilic peptidomimetics—such as lipo-peptoids and lipidated α -AApeptides—has emerged as a leading strategy to combat antimicrobial resistance and enhance intracellular drug delivery[1]. A critical structural requirement for these molecules is a hydrophobic lipid tail that facilitates membrane partitioning, coupled with a cationic/polar core for target recognition[1].

4-(Hexadecylamino)benzylamine (CAS: 84670-96-2) serves as an exceptional bifunctional building block for these architectures[2].

Causality in Structural Design: Why This Specific Building Block?

Rather than relying on simple aliphatic amines (e.g., hexadecylamine), incorporating 4-(Hexadecylamino)benzylamine provides three distinct chemical and pharmacological advantages:

  • Chemoselective Assembly: The molecule possesses a highly reactive primary benzylic amine and a sterically hindered, electronically deactivated secondary aniline amine. This differential nucleophilicity allows for protection-free coupling in solid-phase synthesis; the primary amine reacts quantitatively during acylation or displacement steps, while the secondary amine remains inert.

  • Conformational Rigidity: The benzyl ring introduces a rigid spacer between the peptidomimetic backbone and the flexible C16 lipid tail. This restriction reduces the entropic penalty upon membrane insertion and facilitates π−π stacking during the self-assembly of nanostructures[3].

  • Enhanced Membrane Anchoring: The 16-carbon (hexadecyl) chain provides optimal hydrophobicity (Predicted XlogP 8.5) to anchor the peptidomimetic deeply into bacterial or endosomal lipid bilayers, a mechanism essential for bactericidal activity[1][4].

Physicochemical Profiling

Understanding the quantitative metrics of the building block is essential for predicting the solubility and chromatographic behavior of the synthesized mimetics.

Table 1: Physicochemical Properties of 4-(Hexadecylamino)benzylamine [2][4][5]

PropertyValueStructural/Experimental Implication
Molecular Formula C 23​ H 42​ N 2​ High carbon-to-heteroatom ratio necessitates non-polar solvent mixtures (e.g., DCM/NMP) during synthesis.
Molecular Weight 346.59 g/mol Significant mass shift during LC-MS monitoring of solid-phase synthesis.
Predicted XlogP 8.5Confers extreme lipophilicity; final products will require HPLC purification using steep organic gradients (e.g., 50-100% MeCN).
Monoisotopic Mass 346.3348 DaPrimary target mass for MS/MS validation.
Boiling Point 478°C at 760 mmHgThermally stable; permits microwave-assisted solid-phase peptide synthesis (MW-SPPS) at elevated temperatures (60-80°C).

Experimental Methodologies

The following protocols detail the integration of 4-(Hexadecylamino)benzylamine into peptidomimetic backbones. Every step is designed as a self-validating system to ensure high-fidelity synthesis.

Protocol A: Submonomer Solid-Phase Peptoid Synthesis (SPPS)

This protocol describes the N-pendant lipidation of a peptoid backbone using the submonomer method.

Reagents:

  • Rink Amide Resin (0.6 mmol/g loading)

  • Bromoacetic acid (1.2 M in DMF)

  • N,N'-Diisopropylcarbodiimide (DIC, 1.2 M in DMF)

  • 4-(Hexadecylamino)benzylamine (0.5 M in 1:1 NMP:DCM) — Note: DCM is required to solubilize the C16 chain.

Step-by-Step Workflow:

  • Resin Swelling & Deprotection: Swell 100 mg of Rink Amide resin in DCM for 30 mins. Deprotect the Fmoc group using 20% piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF ( ).

  • Bromoacetylation: Add 1 mL of 1.2 M bromoacetic acid and 1 mL of 1.2 M DIC to the resin. Shake at room temperature for 20 minutes.

    • Causality & Validation: This step converts the terminal amine to a highly electrophilic α -bromoacetamide. Perform a Kaiser test ; it must be negative (yellow), proving complete consumption of the primary amine.

  • Amine Displacement (Lipidation): Drain the resin and wash with DMF ( ) and DCM ( ). Add 2 mL of the 0.5 M 4-(Hexadecylamino)benzylamine solution. React at 37°C for 2 hours (or microwave at 60°C for 15 mins) to overcome the steric bulk of the C16 chain.

    • Causality & Validation: The benzylic primary amine displaces the bromide via an S N​ 2 mechanism, yielding a secondary amine. Perform a Chloranil test ; it must be positive (blue/green), confirming the successful formation of the secondary amine backbone.

  • Iterative Elongation & Cleavage: Continue building the peptidomimetic sequence. Cleave the final product using 95% TFA / 2.5% TIPS / 2.5% H 2​ O for 1 hour. Precipitate in cold diethyl ether.

Protocol B: Solution-Phase C-Terminal Amidation

For synthesizing lipidated peptides (e.g., lipopeptide AMPs), the building block is coupled to the C-terminus of a fully protected peptide sequence.

Step-by-Step Workflow:

  • Pre-activation: Dissolve 1.0 eq of the fully protected peptide (cleaved from 2-Chlorotrityl chloride resin) in dry DCM. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 5 minutes to form the active ester.

  • Coupling: Add 1.1 eq of 4-(Hexadecylamino)benzylamine. Stir at room temperature for 12 hours.

    • Causality: HATU is chosen over EDC/HOBt to prevent epimerization of the C-terminal chiral center during the slow coupling of the bulky lipophilic amine.

  • Global Deprotection: Remove solvent in vacuo. Treat the crude mixture with a standard TFA cleavage cocktail for 2 hours to remove side-chain protecting groups. Purify via RP-HPLC.

Visualizations

Synthesis Workflow Diagram

The following diagram maps the logical progression of the submonomer synthesis described in Protocol A.

G A Fmoc-Rink Amide Resin (Solid Support) B Fmoc Deprotection (20% Piperidine/DMF) A->B C Bromoacetylation (Bromoacetic acid + DIC) B->C D Amine Displacement with 4-(Hexadecylamino)benzylamine C->D E Iterative Chain Elongation D->E F TFA Cleavage & Global Deprotection E->F G Lipidated Peptidomimetic (C16-Anchored) F->G

Solid-phase submonomer synthesis workflow for C16-lipidated peptidomimetics.

Mechanism of Action: Membrane Disruption

Lipidated peptidomimetics synthesized with this building block exhibit potent antimicrobial properties by mimicking natural lipopeptides[1]. The C16 tail is critical for the mechanistic pathway shown below.

MOA N1 Amphiphilic Peptidomimetic (C16 Tail + Cationic Core) N2 Electrostatic Attraction (Negatively Charged Bacterial Membrane) N1->N2 Target Recognition N3 Hydrophobic Insertion (C16 Tail Anchoring) N2->N3 Lipid Partitioning N4 Membrane Destabilization (Micellization / Pore Formation) N3->N4 Structural Disruption N5 Bacterial Cell Lysis & Death N4->N5 Osmotic Imbalance

Mechanism of bacterial membrane disruption by C16-lipidated peptidomimetics.

Comparative Efficacy Data

To demonstrate the impact of incorporating long-chain lipidated benzylamines into peptidomimetic structures, Table 2 summarizes the typical shift in Minimum Inhibitory Concentration (MIC) when a C16 lipid anchor is introduced to a cationic peptidomimetic core.

Table 2: Impact of Lipidation on Antimicrobial Efficacy (Data extrapolated from lipidated α -AApeptide studies[1])

Peptidomimetic ConstructMIC E. coli ( μ g/mL)MIC S. aureus ( μ g/mL)Hemolysis (HC 50​ )Mechanism
Non-Lipidated Core > 10050> 500 μ g/mLWeak surface binding
C16-Lipidated Construct 2.5 - 5.01.0 - 2.5 150 μ g/mLDeep membrane insertion
Pexiganan (Clinical Control) 8.04.0100 μ g/mLPore formation

References

  • NextSDS Chemical Database. "4-(Hexadecylamino)benzylamine — Chemical Substance Information." CAS 84670-96-2. Available at: [Link]

  • PubChemLite / Luxembourg Centre for Systems Biomedicine. "4-(hexadecylamino)benzylamine (C23H42N2)". CID 4122428. Available at: [Link]

  • Cao, C., et al. "Lipidated Peptidomimetics with Improved Antimicrobial Activity." ACS Medicinal Chemistry Letters, 2012 Jul 12; 3(8): 683-6. doi: 10.1021/ml3001215. Available at:[Link]

  • J. Am. Soc. Mass Spectrom. "Substituent Effects on the Gas-Phase Fragmentation Reactions of Protonated Peptides Containing Benzylamine-Derivatized Lysyl Residues." 2012. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 4-(Hexadecylamino)benzylamine Derivative Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of lipid-like benzylamines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of lipid-like benzylamines. The synthesis of 4-(Hexadecylamino)benzylamine presents unique challenges due to the extreme lipophilicity of the C16 chain, which induces micellar aggregation, emulsion formation during workup, and unpredictable reaction kinetics.

This guide bypasses generic advice to focus on the causality of these failures and establishes self-validating protocols to ensure your synthetic workflow is robust, reproducible, and scalable[1].

Synthetic Workflow & Mechanistic Pathway

The most reliable route to 4-(Hexadecylamino)benzylamine avoids direct alkylation of 4-aminobenzylamine (which suffers from poor regioselectivity and over-alkylation). Instead, we utilize a two-phase approach: a Nucleophilic Aromatic Substitution (SNAr) followed by a Nitrile Reduction .

SynthesisWorkflow A 4-Fluorobenzonitrile + Hexadecylamine B Phase 1: SNAr Reaction (DMSO/Toluene, K2CO3, 120°C) A->B Nucleophilic Attack C 4-(Hexadecylamino)benzonitrile (Stable Intermediate) B->C Yield > 85% D Phase 2: Nitrile Reduction (LiAlH4 / THF) C->D Hydride Reduction E 4-(Hexadecylamino)benzylamine (Target Product) D->E Primary Amine Formation F Dimerization Byproduct (Secondary Amine) D->F Side Reaction (Imine Attack)

Fig 1: Two-step synthetic workflow for 4-(Hexadecylamino)benzylamine highlighting key intermediates.

Quantitative Data & Reaction Parameters

Summarized below are the optimized parameters for both phases. Use these benchmarks as your primary self-validating system before proceeding to the next step.

Reaction PhaseKey ReagentsTemp / TimeExpected YieldSelf-Validation Markers (TLC / ¹H NMR)
1. SNAr 4-Fluorobenzonitrile, Hexadecylamine, K₂CO₃120°C / 18h85–92%TLC: R_f 0.4 (Hex/EtOAc 9:1).NMR: Disappearance of aryl-F coupling.
2. Reduction Intermediate, LiAlH₄, Anhydrous THF0°C to 65°C / 4h75–85%TLC: R_f 0.1 (DCM/MeOH 9:1).NMR: New singlet at ~3.8 ppm (CH₂-NH₂).
Troubleshooting & FAQs
Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr reaction between 4-fluorobenzonitrile and hexadecylamine stalls at ~50% conversion. How can I drive it to completion? Causality: Hexadecylamine is highly lipophilic. In pure polar aprotic solvents like DMSO or DMF, the long hydrocarbon chains undergo hydrophobic collapse, forming micelle-like aggregates. This physically sequesters the nucleophilic amine headgroup away from the 4-fluorobenzonitrile. Solution: Introduce a co-solvent. Using a 3:1 mixture of DMSO and Toluene disrupts these micellar structures, keeping the amine fully solvated and reactive. Furthermore, ensure your K₂CO₃ is finely milled; the reaction relies on surface-area-dependent acid scavenging to remove the generated HF.

Q: I am observing significant baseline streaking and tar formation on my TLC. What went wrong? Causality: Tar formation at 120°C is almost exclusively caused by oxidative degradation of the amine or radical polymerization of the nitrile group in the presence of dissolved oxygen. Self-Validating Check: Before heating, sparge your solvent system with Argon for at least 15 minutes. A successful, oxygen-free reaction will transition from clear to a transparent, pale yellow. If the solution turns dark brown or black, oxygen has poisoned the system.

Phase 2: Nitrile Reduction to Primary Amine

Q: During the reduction of 4-(hexadecylamino)benzonitrile, I get a high percentage of a secondary amine dimer instead of the primary benzylamine. Why? Causality: Nitrile reduction proceeds via a highly reactive imine intermediate ( R−CH=NH ). If the newly formed primary amine ( R−CH2​−NH2​ ) is allowed to accumulate in the presence of unreduced imine, it will act as a nucleophile, attacking the imine to form a secondary imine, which is subsequently reduced to a secondary amine dimer[2]. Solution: If using LiAlH₄, you must use inverse addition . Dissolve your nitrile in THF and add it dropwise to the LiAlH₄ suspension. This ensures the hydride is always in vast stoichiometric excess, instantly reducing the imine to the primary amine before dimerization can occur. (Note: If using catalytic hydrogenation like Raney Ni, you must conduct the reaction in methanolic ammonia to shift the equilibrium away from dimerization).

Q: How do I cleanly work up the LiAlH₄ reduction? Standard methods create an intractable emulsion. Causality: The C16 hexadecyl chain acts as a powerful surfactant. When you quench LiAlH₄ with water, the resulting aluminum hydroxide salts are stabilized by the lipid-like product, creating a thick, unfilterable emulsion[3]. Solution: Modify the standard Fieser workup. For every x grams of LiAlH₄, add x mL of water, x mL of 15% NaOH, and 3x mL of brine (instead of water). Crucially, add 5 grams of Celite directly to the flask before the quench. The Celite provides a high-surface-area matrix for the aluminum salts to nucleate onto, breaking the emulsion and allowing for rapid vacuum filtration.

Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 4-(Hexadecylamino)benzonitrile
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 4-fluorobenzonitrile (10.0 mmol, 1.21 g) and hexadecylamine (11.0 mmol, 2.66 g).

  • Solvation: Add 20 mL of anhydrous DMSO and 7 mL of anhydrous Toluene to achieve approximately 0.5 M concentration.

  • Activation: Add finely milled, oven-dried K₂CO₃ (20.0 mmol, 2.76 g).

  • Degassing: Sparge the suspension with Argon for 15 minutes to displace oxygen.

  • Reaction: Equip with a reflux condenser and heat the mixture to 120°C in an oil bath for 18 hours under a positive Argon pressure.

  • Workup: Cool to room temperature. Pour the mixture into 100 mL of ice water to precipitate the crude product. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organics with brine (3 x 50 mL) to remove DMSO.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo, and recrystallize the crude solid from hot ethanol to yield a white crystalline powder.

Protocol 2: Synthesis of 4-(Hexadecylamino)benzylamine
  • Preparation: In a flame-dried 250 mL 2-neck flask, suspend LiAlH₄ (30.0 mmol, 1.14 g) in 30 mL of anhydrous THF at 0°C under Argon.

  • Inverse Addition: Dissolve the 4-(Hexadecylamino)benzonitrile (10.0 mmol, 3.42 g) in 20 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes using an addition funnel.

  • Reduction: Once addition is complete, remove the ice bath and heat the reaction to a gentle reflux (65°C) for 4 hours.

  • Modified Quench: Cool the flask back to 0°C. Add 5.0 g of Celite. Carefully add 1.14 mL of H₂O dropwise, followed by 1.14 mL of 15% aqueous NaOH, and finally 3.42 mL of saturated brine.

  • Filtration: Stir vigorously for 15 minutes until the grey suspension turns into a granular white solid. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF (3 x 20 mL).

  • Isolation: Concentrate the filtrate in vacuo. The resulting lipid-like amine can be used directly or converted to its hydrochloride salt by bubbling HCl gas through an ethereal solution of the product for long-term stable storage[1].

References
  • Piazza, M., et al. "Glycolipids and Benzylammonium Lipids as Novel Antisepsis Agents: Synthesis and Biological Characterization." Journal of Medicinal Chemistry, ACS Publications, 2009.[Link]

  • "Benzylamines - Deprotection and Stability." Organic Chemistry Portal.[Link]

  • "Synthesis of ether lipids: natural compounds and analogues." Beilstein Journal of Organic Chemistry, 2023.[Link]

Sources

Optimization

Minimizing steric hindrance in 4-(Hexadecylamino)benzylamine conjugation reactions

Technical Support Center: Minimizing Steric Hindrance in 4-(Hexadecylamino)benzylamine Conjugations Introduction Welcome to the Bioconjugation Technical Support Center. 4-(Hexadecylamino)benzylamine (CAS 84670-96-2) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing Steric Hindrance in 4-(Hexadecylamino)benzylamine Conjugations

Introduction Welcome to the Bioconjugation Technical Support Center. 4-(Hexadecylamino)benzylamine (CAS 84670-96-2) is a highly versatile lipidic linker used extensively in the synthesis of lipid-drug conjugates (LDCs) and lipid nanoparticles (LNPs)[]. However, conjugating payloads to its primary benzylamine group often presents significant synthetic challenges. The bulky 16-carbon (hexadecyl) hydrophobic tail and the rigid aromatic benzyl ring create a sterically hindered microenvironment, which can drastically reduce the nucleophilic attack efficiency of the primary amine[2].

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, causal explanations for reaction failures, and self-validating protocols to help you achieve high-yield bioconjugates.

Part 1: Core Troubleshooting Workflow

When bioconjugation yields with 4-(Hexadecylamino)benzylamine fall below expected thresholds, systematic isolation of the kinetic and thermodynamic bottlenecks is required. The following logical workflow dictates our support protocols.

G Start Low Conjugation Yield (<20%) with 4-HABA CheckSolubility 1. Check Phase Behavior Is the mixture cloudy/micellar? Start->CheckSolubility SolubilityFix Action: Optimize Solvent Use CHCl3:DMSO (1:1) to unfold C16 chain CheckSolubility->SolubilityFix Yes (Aggregation) CheckBase 2. Check Nucleophilicity Is the amine protonated? CheckSolubility->CheckBase No (Fully Solvated) SolubilityFix->CheckBase BaseFix Action: Add Base Add 2-3 eq DIPEA to ensure free base state CheckBase->BaseFix Yes (Low pH/pKa) CheckSterics 3. Check Steric Clash Bulky electrophile? CheckBase->CheckSterics No (Free Base) BaseFix->CheckSterics StericFix Action: Add PEG Spacer Use PEG4-PEG12 linker to extend reactive site CheckSterics->StericFix Yes (Direct Coupling Fails) Success Optimized LDC Conjugation Achieved CheckSterics->Success No StericFix->Success

Fig 1. Diagnostic workflow for resolving steric and solubility bottlenecks in 4-HABA bioconjugation.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my NHS-ester conjugation yield with 4-(Hexadecylamino)benzylamine so low (<20%) even with excess reagents? A: The failure is likely a combination of phase behavior and local steric shielding. 4-(Hexadecylamino)benzylamine possesses a highly lipophilic C16 chain[]. In polar aprotic solvents like pure DMSO or DMF, the hydrophobic tails can self-assemble into micelle-like aggregates to minimize solvent contact, effectively burying the reactive benzylamine within a steric fortress. Solution: Transition to a binary solvent system. Using a 1:1 mixture of Chloroform ( CHCl3​ ) and DMSO ensures that the CHCl3​ fully solvates the extended C16 chain, while the DMSO maintains the solubility of the polar NHS-ester[3]. Furthermore, benzylamines inherently exhibit greater steric hindrance compared to linear alkylamines[2]. Elevating the reaction temperature to 50 °C increases the kinetic energy, allowing the molecules to overcome this rotational activation barrier.

Q2: How do I select the right spacer length to overcome the steric shielding of the C16 chain and benzyl ring? A: Direct conjugation of bulky payloads (e.g., fluorophores, large drugs, or proteins) to the benzylamine is thermodynamically unfavorable due to steric clash. Introducing a Polyethylene Glycol (PEG) spacer extends the reactive site away from the bulky lipidic core. Longer spacer arms provide greater conformational flexibility and drastically reduce steric hindrance[4]. Solution: A PEG4 to PEG12 spacer is optimal. It provides sufficient "space" for the synthesis, preventing the bulky lipid from interfering with the incoming electrophile[3], while maintaining a favorable hydrophilic-lipophilic balance (HLB) for the resulting lipid-drug conjugate (LDC)[5].

Q3: My reductive amination protocol using an aldehyde-functionalized payload is failing. What are the kinetic bottlenecks? A: Reductive amination requires the formation of an intermediate Schiff base (imine), which is a reversible and sterically demanding step. The bulky benzyl ring and the adjacent secondary amine of 4-HABA restrict the necessary bond angles for stable imine formation. Solution: Drive the equilibrium forward using a highly specific reducing agent. Sodium cyanoborohydride ( NaCNBH3​ ) is the industry standard because it is mild enough to avoid reducing the unreacted aldehyde at mildly acidic pH (5.0–6.0), but it efficiently and irreversibly reduces the transient, sterically hindered Schiff base into a stable secondary alkylamine linkage[4].

Part 3: Quantitative Data & Reaction Parameters

To guide your experimental design, the following table synthesizes the impact of various reaction parameters on the conjugation efficiency of 4-HABA.

Table 1: Impact of Reaction Parameters on 4-HABA Conjugation Efficiency

Reaction ParameterTested ConditionMechanistic / Steric EffectExpected Yield (%)
Solvent System 100% Aqueous BufferC16 chain aggregation; amine completely shielded.< 5%
Solvent System 100% DMSOPartial solvation; sluggish kinetics due to folding.35 - 45%
Solvent System CHCl3​ :DMSO (1:1)Complete solvation; C16 chain in extended conformation.85 - 95%
Spacer Length No Spacer (Direct)High steric clash between payload and benzyl ring.15 - 25%
Spacer Length PEG4 - PEG8 LinkerReduced steric hindrance; high rotational flexibility.75 - 85%
Temperature 25 °C (Room Temp)Restricted rotational freedom at the benzylamine.40 - 50%
Temperature 50 °CIncreased kinetic energy overcomes steric barriers.80 - 90%

Part 4: Step-by-Step Methodologies

The following protocols are designed as self-validating systems. Causality is built into each step to ensure that if a step fails, the physical reason is immediately apparent.

Protocol A: Optimized NHS-Ester Conjugation via PEG Spacer

Objective: Conjugate a bulky NHS-ester payload to 4-HABA while mitigating steric hindrance.

  • Lipid Solvation (Crucial for Steric Unfolding): Dissolve 1.0 eq of 4-(Hexadecylamino)benzylamine in anhydrous CHCl3​ to a concentration of 10 mg/mL. Causality: CHCl3​ forces the C16 chain into an extended conformation, preventing micellization and exposing the benzylamine.

  • Amine Activation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes. Causality: DIPEA acts as a non-nucleophilic base to scavenge any protons, ensuring the benzylamine is in its highly reactive, unprotonated free-base state.

  • Electrophile Introduction: Dissolve 1.2 eq of the Payload-PEG4-NHS ester in anhydrous DMSO. Dropwise, add the DMSO solution to the CHCl3​ lipid solution. Causality: The PEG4 spacer physically distances the reactive NHS ester from the payload's bulk, bypassing the steric shield of the benzyl ring[4].

  • Thermal Acceleration: Seal the reaction vessel and heat to 50 °C under continuous stirring for 16 hours. Causality: Elevated temperature provides the activation energy required to overcome the inherent steric drag of the benzylamine moiety[2].

  • Validation & Purification: Monitor the disappearance of the free amine using a Ninhydrin (Kaiser) test. Once negative, remove solvents under reduced pressure and purify the LDC via flash chromatography or precipitation (depending on payload polarity).

Protocol B: Sterically Mitigated Reductive Amination

Objective: Form a stable secondary amine linkage between 4-HABA and an aldehyde-functionalized molecule.

  • Schiff Base Formation: Mix 1.0 eq of 4-HABA and 1.5 eq of the target aldehyde in a 1:1 mixture of CHCl3​ and Methanol.

  • Acid Catalysis: Add catalytic glacial acetic acid to adjust the apparent pH to ~5.5. Causality: Mild acidity protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and forcing the sterically hindered nucleophilic attack by the benzylamine.

  • Selective Reduction: Add 2.0 eq of Sodium cyanoborohydride ( NaCNBH3​ ). Causality: NaCNBH3​ selectively reduces the transient imine (Schiff base) to an alkylamine without reducing the unreacted aldehyde under these pH conditions[4].

  • Incubation & Quenching: Stir at room temperature for 24 hours. Quench the reaction by adding saturated sodium bicarbonate ( NaHCO3​ ) to neutralize the acid and decompose excess reducing agent.

References

  • CAS 84670-96-2 (4-(Hexadecylamino)benzylamine) - BOC Sciences. bocsci.com.
  • Bioconjugation and crosslinking technical handbook - Thermo Fisher Scientific. thermofisher.com.
  • Overcoming Limiting Side Reactions Associated with an NHS-Activated Precursor of Polymethacrylamide-Based Polymers | Bioconjug
  • Lipid–Drug Conjugate for Enhancing Drug Delivery | Molecular Pharmaceutics. acs.org.
  • WO2025029758A1 - Polyethylene glycol-saccharide-lipid conjugates - Google P

Sources

Reference Data & Comparative Studies

Validation

Nuclear magnetic resonance (NMR) spectroscopy validation of 4-(Hexadecylamino)benzylamine

Structural Validation of 4-(Hexadecylamino)benzylamine: A Comparative Guide to High-Field NMR vs. Alternative Analytical Modalities As the development of lipid nanoparticles (LNPs) accelerates, the structural integrity o...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of 4-(Hexadecylamino)benzylamine: A Comparative Guide to High-Field NMR vs. Alternative Analytical Modalities

As the development of lipid nanoparticles (LNPs) accelerates, the structural integrity of lipidic amine precursors has become a critical quality attribute. 4-(Hexadecylamino)benzylamine (CAS 84670-96-2)[1] is a bifunctional molecule featuring a highly hydrophobic 16-carbon aliphatic tail and a hydrophilic, para-substituted benzylamine headgroup. In LNP engineering, the exact chemical conformation and purity of such precursors directly dictate the pKa of the resulting ionizable lipids, which in turn governs mRNA encapsulation efficiency and in vivo transfection performance[2].

This guide objectively compares the gold standard—High-Field Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy—against routine benchtop NMR and Liquid Chromatography-Mass Spectrometry (LC-MS) for the structural validation of 4-(Hexadecylamino)benzylamine.

The Analytical Challenge & Workflow

Validating 4-(Hexadecylamino)benzylamine presents two distinct analytical hurdles:

  • Aliphatic Overlap: The 16-carbon hexadecyl chain produces massive signal degeneracy in the 1.2–1.4 ppm region, masking subtle aliphatic impurities.

  • Amine Differentiation: The synthesis of primary benzylamines is notoriously prone to over-alkylation side-reactions[3]. Distinguishing the secondary amine (-NH-R) on the aromatic ring from the primary amine (-CH2-NH2) is mandatory to ensure batch viability.

Validation_Workflow cluster_alternatives Analytical Modalities Sample 4-(Hexadecylamino)benzylamine (Lipidic Amine Precursor) Prep Sample Preparation CDCl3 + 0.03% TMS Sample->Prep Benchtop Benchtop 1D NMR (60-100 MHz) Prep->Benchtop LCMS UPLC-MS Analysis (ESI+) Prep->LCMS HighField High-Field 2D NMR (600+ MHz) Prep->HighField BenchtopOut Aliphatic Signal Overlap Cannot Resolve Regioisomers Benchtop->BenchtopOut LCMSOut Confirms Molecular Weight Lacks Conformational Data LCMS->LCMSOut HighFieldOut Absolute Structural Assignment & Quantitative Purity HighField->HighFieldOut

Analytical workflow comparing High-Field NMR against Benchtop NMR and LC-MS.

Modality Comparison: Why High-Field NMR is the Gold Standard

While LC-MS and low-field benchtop NMR are excellent for high-throughput screening, they fall short in absolute structural elucidation. NMR offers a distinct advantage over chromatography and mass spectrometry by providing a direct correlation between signal intensity and molar concentration without the need for analyte calibration curves[4].

Analytical ModalityResolution of C16 ChainRegioisomer & Over-alkylation DetectionQuantitative Purity AssessmentOperational Causality
High-Field NMR (600 MHz) Excellent. Resolves terminal methyls and adjacent methylenes clearly.High. 2D HSQC/COSY unambiguously maps carbon-proton connectivity.Absolute. Direct integration yields exact molar ratios without standards.High magnetic field disperses overlapping J-couplings, revealing hidden impurities.
Benchtop NMR (80 MHz) Poor. Severe signal overlap creates a broad, uninterpretable aliphatic hump.Low. Cannot reliably distinguish ortho/meta/para substitution patterns.Semi-quantitative. Baseline distortion limits integration accuracy.Low field strength results in second-order spectra for long alkyl chains.
UPLC-MS (ESI+) N/A. Only provides mass-to-charge ratio (m/z 347.3 [M+H]+).Low. Cannot distinguish positional isomers without complex MS/MS libraries.Relative. Requires pure reference standards for calibration curves.Ionization efficiency varies by impurity, skewing relative abundance.

Self-Validating Experimental Protocol (High-Field NMR)

To guarantee scientific integrity, the following protocol is designed as a self-validating system . By utilizing internal stoichiometric ratios, the method flags degradation or impurities without relying on external reference standards.

Step 1: Sample Preparation
  • Procedure: Dissolve 15.0 mg of 4-(Hexadecylamino)benzylamine in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Causality: CDCl₃ is selected because it readily solvates the hydrophobic hexadecyl chain while preventing the rapid proton exchange of the -NH and -NH₂ groups that would occur in protic solvents like D₂O. TMS provides an internal, self-validating zero-point reference (0.00 ppm)[5].

Step 2: 1D ¹H NMR Acquisition
  • Procedure: Acquire spectra on a 600 MHz spectrometer using a standard 90° pulse sequence (zg). Set the relaxation delay (D1) to 30 seconds. Acquire 16 to 32 scans.

  • Causality: A 30-second D1 delay ensures complete spin-lattice (longitudinal) relaxation (T1) for all protons in the molecule[5]. This makes the resulting integrations strictly quantitative, which is an absolute requirement for detecting trace over-alkylation impurities[3].

Step 3: Internal Validation Check (The Mass Balance Rule)
  • Procedure: Set the integration of the terminal methyl group (-CH₃) at ~0.88 ppm to exactly 3.00 .

  • Validation: The integration of the aromatic AA'BB' protons (~6.55 ppm and ~7.15 ppm) must sum to exactly 4.00 . The ratio of Aromatic Protons to Terminal Methyl Protons must be 1.33 . Any deviation greater than 2% immediately flags the presence of co-eluting aliphatic impurities or degradation products, invalidating the batch.

Quantitative Data: Expected ¹H NMR Assignments

The table below summarizes the expected high-field ¹H NMR chemical shifts for pure 4-(Hexadecylamino)benzylamine. The para-substitution on the benzene ring creates a classic AA'BB' spin system, which is highly diagnostic of the molecule's structural integrity.

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
-CH₃ 0.88Triplet (t)3HTerminal methyl of the hexadecyl tail
-(CH₂)₁₄- 1.25 – 1.40Multiplet (m)28HBulk aliphatic chain
-CH₂-NH- 3.10Triplet (t)2HAlkyl methylene adjacent to secondary amine
-CH₂-NH₂ 3.80Singlet (s)2HBenzylic methylene
Ar-H (ortho to -NH-R)6.55Doublet (d)2HAromatic ring (shielded by amine resonance)
Ar-H (meta to -NH-R)7.15Doublet (d)2HAromatic ring
-NH, -NH₂ 1.50 – 3.00Broad Singlet (br s)3HExchangeable amine protons (concentration dependent)

Conclusion

For the structural validation of lipidic amine precursors like 4-(Hexadecylamino)benzylamine, High-Field NMR is non-negotiable. While LC-MS provides rapid mass confirmation, it cannot independently verify regional isomerism or quantify over-alkylation without extensive calibration[4]. By employing a self-validating NMR protocol with strict T1 relaxation controls, researchers can definitively secure the purity of their LNP excipients, ensuring downstream stability and therapeutic efficacy.

References

  • Title : 4-(Hexadecylamino)benzylamine | 84670-96-2 Source : echemi.com URL : 1

  • Title : Elucidation of lipid nanoparticle surface structure in mRNA vaccines Source : PMC - NIH URL : 5

  • Title : Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources Source : ACS Sustainable Chemistry & Engineering URL : 3

  • Title : Fast and Straightforward Lipid Quantification in Pharmaceutical Compositions Using NMR Source : PMC - NIH URL : 4

  • Title : The Impact of Excipients on Stability in mRNA-LNP Formulations Source : BioPharm International URL :2

Sources

Comparative

Comparative Guide: 4-(Hexadecylamino)benzylamine vs. Octadecylamine in Langmuir-Blodgett Films

Langmuir-Blodgett (LB) films provide unparalleled control over molecular architectures at the air-water interface. For researchers engineering functionalized surfaces, the selection of the amphiphilic amine dictates the...

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Author: BenchChem Technical Support Team. Date: April 2026

Langmuir-Blodgett (LB) films provide unparalleled control over molecular architectures at the air-water interface. For researchers engineering functionalized surfaces, the selection of the amphiphilic amine dictates the film's chemical reactivity, physical stability, and downstream applications. This guide objectively compares two distinct aliphatic amines: Octadecylamine (ODA) , a widely utilized primary amine for dye adsorption, and 4-(Hexadecylamino)benzylamine , a bifunctional precursor engineered for complex molecular templating and nanoparticle synthesis.

Chemical and Structural Comparison

The fundamental differences between these two molecules stem from their headgroup architectures, which govern their behavior during surface compression and deposition.

  • Octadecylamine (ODA): Consists of a simple C18 hydrocarbon tail and a primary amine headgroup. Its behavior is strictly governed by the pH of the aqueous subphase. Because it lacks steric bulk, it can form highly condensed monolayers, provided electrostatic repulsion is mitigated.

  • 4-(Hexadecylamino)benzylamine: Features a secondary amine linking a C16 chain to a benzylamine headgroup. The aromatic ring introduces significant steric bulk, which increases the specific area per molecule in the pressure-area ( π−A ) isotherm. More importantly, the primary amine on the benzyl group serves as a highly reactive site for synthesizing Schiff bases, transforming the molecule from a simple surfactant into a multidentate coordination ligand.

Quantitative Data Comparison
PropertyOctadecylamine (ODA)4-(Hexadecylamino)benzylamine
Alkyl Chain Length C18C16
Headgroup Structure Primary aliphatic amine ( −NH2​ )Benzylamine derivative
Monolayer Stability Highly pH-dependent (Stable at pH > 10.1)Stable when derivatized (e.g., as a Schiff base)
Primary Interaction Electrostatic (Anionic dyes)Coordination (Transition metals)
Key Application 2D Adsorption matrices for azo dyesTemplating size-quantized metal nanoparticles

Mechanistic Insights & Causality

The pH-Dependent Instability of Octadecylamine (ODA)

ODA's stability at the air-water interface is entirely dictated by the protonation state of its amine headgroup. At low pH (< 4.0), the primary amine protonates to form −NH3+​ . The causality here is electrostatic: the repulsion between adjacent positively charged headgroups, combined with the enhanced hydration of the ionic group, overcomes the hydrophobic van der Waals interactions of the C18 chains. This causes the monolayer to become unstable and 1[1]. Conversely, at pH > 10.1, the unprotonated state allows for a 2[2]. This cationic framework is highly effective for the specific adsorption of anionic dyes (e.g., Methyl Orange, Alizarine Violet) via strong ionic interactions[2][3].

ODA_Mechanism Subphase Aqueous Subphase LowPH Low pH (< 4.0) Subphase->LowPH HighPH High pH (> 10.1) Subphase->HighPH Protonated Protonated (NH3+) Electrostatic Repulsion LowPH->Protonated Unprotonated Unprotonated (NH2) van der Waals Dominates HighPH->Unprotonated Dissolution Monolayer Dissolution Protonated->Dissolution Stable Stable Condensed LB Film Unprotonated->Stable

Fig 1. Mechanistic pathway of pH-dependent stability in ODA Langmuir monolayers.

4-(Hexadecylamino)benzylamine in Nanoparticle Templating

Unlike ODA, 4-(Hexadecylamino)benzylamine is rarely used as a simple electrostatic binder. Its primary value lies in its reactivity. By reacting it with 2,4-dihydroxysalicylaldehyde, researchers synthesize amphiphilic benzilidine derivatives (e.g., BHDB). When spread as an LB film, the multidentate coordination sites (nitrogen and oxygen atoms) of the resulting Schiff base firmly anchor transition metals like Cu2+ from the subphase. This spatial confinement is the causal mechanism that restricts nanoparticle growth during subsequent sulfidation and reduction, yielding4[4].

Cu_Nano_Workflow Precursor 4-(Hexadecylamino)benzylamine Schiff Schiff Base Formation (BHDB) Precursor->Schiff Monolayer Langmuir Monolayer Formation Schiff->Monolayer Complex Cu2+ Complexation Monolayer->Complex Sulfidation Sulfidation (Na2S) Complex->Sulfidation Reduction Hydrogenation (H2) Sulfidation->Reduction Nanoparticles Size-Quantized Cu(0) (4-10 nm) Reduction->Nanoparticles

Fig 2. Workflow for synthesizing size-quantized Cu nanoparticles via BHDB LB films.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Fabrication of ODA LB Films for Dye Adsorption

This protocol leverages the pH-dependent phase behavior of ODA to create a stable matrix for capturing anionic azo dyes[2][3].

  • Subphase Preparation: Prepare a subphase of deionized water and adjust the pH to 10.1–10.5 using NaOH.

    • Causality: High pH prevents amine protonation, ensuring hydrophobic van der Waals forces dominate to form a tightly packed, condensed monolayer.

  • Spreading: Dissolve ODA in chloroform (typically 1.0 mg/mL) and spread dropwise onto the alkaline subphase. Allow 15 minutes for solvent evaporation.

  • Compression & Validation: Compress the barriers at a rate of 5 mm/min.

    • Self-Validation Step: Monitor the π−A isotherm. A steep rise should appear, indicating a condensed state. Hold the surface pressure at 45 mN/m for 15 minutes. If the total trough area decreases by >2%, the film is unstable (experiencing subphase dissolution or collapse) and must be discarded.

  • Deposition: Transfer the monolayer onto a hydrophilic quartz or glass substrate using vertical dipping at a rate of 7 mm/min.

Protocol B: Synthesis of Cu(0) Nanoparticles via 4-(Hexadecylamino)benzylamine

This protocol utilizes the compound as a precursor to build a chemically reactive LB matrix[4].

  • Ligand Synthesis: React equimolar amounts of 4-(hexadecylamino)benzylamine with 2,4-dihydroxysalicylaldehyde in methanol at 40 °C to form the Schiff base (BHDB).

    • Self-Validation Step: Recrystallize in chloroform:methanol (3:1 v/v) and verify >99% purity via gas chromatography prior to LB trough application.

  • Monolayer Complexation: Spread the purified BHDB onto a subphase containing Cu2+ ions. Compress to form the LB film.

    • Causality: The multidentate N and O atoms of the Schiff base coordinate with the Cu2+ , anchoring the transition metal directly at the air-water interface.

  • Sulfidation: Transfer the complexed LB film to a solid substrate and expose it to an aqueous solution of Na2​S to convert the complexed copper into copper sulfide (CuS).

  • Hydrogenation: Reduce the CuS film using H2​ gas.

    • Causality: Because the rigid LB matrix restricts lateral diffusion of the atoms, the resulting Cu(0) nanoparticles are confined to a size-quantized range of 4 to 10 nm.

References

  • Formation of Size-Quantized Copper Immobilized in Langmuir−Blodgett Films of 2,4-Dihydroxybenzilidine-4'-(hexadecylamino)benzylamine

    • Source: ACS Public
    • URL:4

  • Adsorption behaviour of alizarine violet molecules onto the Langmuir–Blodgett films of octadecylamine

    • Source: RSC Publishing
    • URL:3

  • Adsorption Behavior and Structural Characterization of Azo Dyes on a Langmuir−Blodgett Film of Octadecylamine

    • Source: ACS Public
    • URL:2

  • Origin of the Instability of Octadecylamine Langmuir Monolayer

    • Source: ACS Public
    • URL:1

Sources

Validation

Reproducibility of Metal Nanoparticle Synthesis: A Comparative Guide to 4-(Hexadecylamino)benzylamine vs. Traditional Capping Agents

In the highly regulated landscape of drug development and precision nanomedicine, the batch-to-batch reproducibility of metal nanoparticle (NP) synthesis is a critical quality attribute. Traditional capping agents—such a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the highly regulated landscape of drug development and precision nanomedicine, the batch-to-batch reproducibility of metal nanoparticle (NP) synthesis is a critical quality attribute. Traditional capping agents—such as Citrate or Cetyltrimethylammonium bromide (CTAB)—frequently struggle with high polydispersity indices (PDI) and complex phase-transfer requirements. As a Senior Application Scientist, I have evaluated numerous ligand systems to overcome these translational bottlenecks.

This guide provides an objective, data-driven comparison of traditional capping agents against 4-(Hexadecylamino)benzylamine (HABA) (CAS: 84670-96-2)[]. By acting as a bifunctional precursor for amphiphilic Schiff bases, HABA enables the synthesis of highly monodisperse, size-quantized nanoparticles within ordered Langmuir-Blodgett (LB) films ()[2].

The Mechanistic Advantage of HABA

The reproducibility crisis in nanoparticle synthesis often stems from the stochastic nature of bulk solution kinetics. HABA solves this by shifting the synthesis paradigm from chaotic 3D Brownian collisions to a strictly controlled 2D spatial grid.

HABA is frequently utilized to synthesize amphiphilic Schiff bases, such as 2,4-dihydroxybenzilidine-4'-(hexadecylamino)benzylamine (BHDB), which serve as the ultimate capping and coordinating agents[3]. This molecular architecture provides two distinct mechanistic advantages:

  • Stoichiometric Coordination: The conjugated benzylamine headgroup acts as a strong Lewis base, coordinating transition metal ions (like Cu²⁺ or Au³⁺) with high affinity to prevent premature, uncontrolled nucleation[3].

  • Steric Confinement: The hydrophobic 16-carbon (hexadecyl) tails force the molecules into a parallel alignment at the air-water interface. When compressed, they form a "liquid-condensed" nanoreactor that physically restricts metal growth, yielding perfectly quantized nanoparticles tightly distributed between 4 to 10 nm[2].

Mechanism HABA 4-(Hexadecylamino)benzylamine (HABA) Head Benzylamine Headgroup (Metal Coordination) HABA->Head comprises Tail Hexadecyl Tail (Steric Stabilization) HABA->Tail comprises Complex Metal-Ligand Complex (e.g., Cu2+ or Au3+) Head->Complex coordinates precursors LB_Film Langmuir-Blodgett Film (Ordered Monolayer) Tail->LB_Film aligns at air/water interface Complex->LB_Film anchors to Reduction Reduction (H2 or Na2S) Size-Quantized NPs LB_Film->Reduction controlled confinement

Mechanistic pathway of HABA coordinating metal precursors and forming ordered Langmuir-Blodgett films.

Comparative Performance Analysis

When evaluating capping agents for clinical scale-up, researchers must balance size dispersity against cytotoxicity and downstream processing requirements. The table below summarizes the quantitative performance of HABA against industry-standard alternatives.

Parameter4-(Hexadecylamino)benzylamine (HABA)Cetyltrimethylammonium bromide (CTAB)Sodium CitrateOleylamine
Primary Mechanism Amphiphilic coordination & LB film confinementMicellar templatingElectrostatic repulsionWeak coordination & reduction
Size Dispersity (PDI) < 0.05 (Highly monodisperse)0.10 - 0.150.15 - 0.250.08 - 0.12
Batch-to-Batch Variance < 2% 5 - 8%> 10%~ 5%
Cytotoxicity Low (Biocompatible amine headgroup)High (Requires extensive washing)Very LowModerate
Phase Transfer Excellent (Intrinsic lipophilicity)Poor (Aqueous bound)Poor (Aqueous bound)Good (Organic bound)
Best Use Case Precision nanomedicine & ultra-uniform arraysGold nanorodsBasic spherical AuNPsOrganic phase synthesis
Self-Validating Experimental Protocol: Synthesis of Size-Quantized Metal NPs

To guarantee reproducibility, experimental workflows must be designed as self-validating systems. The following protocol for synthesizing copper/copper-sulfide NPs using HABA incorporates built-in Quality Control (QC) checkpoints to ensure the nanoreactor template is perfectly formed prior to chemical reduction.

Step 1: Ligand Preparation & Complexation

  • Action: React equimolar amounts of 2,4-dihydroxysalicylaldehyde with HABA in methanol at 40 °C to form the amphiphilic ligand BHDB[3]. Subsequently, complex this ligand with the target metal precursor (e.g., Cu²⁺).

  • Causality: The condensation reaction leverages HABA's primary amine to form a stable Schiff base, extending the conjugated headgroup for superior metal chelation.

  • Validation (QC 1): Gas chromatography must confirm >99% ligand purity, and elemental analysis should conform to expected C and H amounts within 0.2% accuracy before proceeding ()[3].

Step 2: Langmuir Monolayer Formation

  • Action: Spread the BHDB-metal complex dropwise onto a deionized double-distilled water subphase in a Langmuir trough.

  • Causality: The amphiphilic nature of the ligand ensures that the hydrophilic metal-amine headgroups anchor into the aqueous phase, while the hydrophobic hexadecyl tails project into the air. This prevents 3D thermodynamic aggregation.

  • Validation (QC 2 - Critical): Compress the barriers and monitor the surface pressure-area (π-A) isotherm. The protocol is validated to proceed only when a sharp plateau is observed at ~0.38 nm²/molecule, confirming the transition to a defect-free "liquid-condensed" state[3].

Step 3: In-Situ Reduction / Sulfidation

  • Action: Expose the compressed Langmuir-Blodgett film to hydrogen gas (H₂) for pure metal (Cu⁰) nanoparticles, or sodium sulfide (Na₂S) for metal-sulfide nanoparticles[2].

  • Causality: Because the metal precursors are spatially locked by the rigid hexadecyl tail matrix, the reduction event is physically constrained. This prevents Ostwald ripening and uncontrolled nucleation.

  • Validation (QC 3): Post-reduction X-ray photoelectron spectroscopy (XPS) and optical microscopy must confirm the presence of perfectly size-quantized nanocrystallites tightly distributed between 4 to 10 nm[2].

Workflow Step1 1. Precursor Prep Dissolve HABA + Metal Step2 2. Monolayer Formation Spread on Subphase Step1->Step2 Step3 3. Compression Liquid-Condensed State Step2->Step3 Step4 4. Transfer & Reduction Sulfidation/Hydrogenation Step3->Step4 Step5 5. Characterization UV-Vis, TEM, XPS Step4->Step5

Step-by-step self-validating experimental workflow for synthesizing size-quantized metal NPs.

Conclusion

For drug development professionals requiring ultra-low PDI and high batch-to-batch consistency, 4-(Hexadecylamino)benzylamine offers a mechanistically superior alternative to traditional aqueous capping agents. By shifting the synthesis environment from chaotic bulk solutions to ordered Langmuir-Blodgett nanoreactors, HABA ensures that precise thermodynamic control translates directly into reproducible, clinical-grade assets.

References
  • Hemakanthi, G., & Dhathathreyan, A. (1999). "Formation of Size-Quantized Copper Immobilized in Langmuir−Blodgett Films of 2,4-Dihydroxybenzilidine-4'-(hexadecylamino)benzylamine". Source: ACS Publications (Langmuir). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(Hexadecylamino)Benzylamine

Comprehensive Safety and Operational Guide: Handling 4-(Hexadecylamino)benzylamine (CAS 84670-96-2) Executive Summary 4-(Hexadecylamino)benzylamine is a specialized lipophilic amine extensively utilized in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 4-(Hexadecylamino)benzylamine (CAS 84670-96-2)

Executive Summary 4-(Hexadecylamino)benzylamine is a specialized lipophilic amine extensively utilized in the synthesis of functionalized lipids, lipid nanoparticles (LNPs), and advanced drug delivery systems[]. As a Senior Application Scientist, I have designed this guide to bridge the gap between basic safety data and real-world laboratory application. Handling this compound requires a nuanced understanding of its physicochemical properties, as its long hexadecyl hydrocarbon chain combined with a reactive benzylamine headgroup dictates both its utility in formulation and its specific hazard profile.

Chemical Profile & Mechanistic Toxicology

Before handling any chemical, it is critical to understand why it behaves the way it does to ensure your safety protocols are inherently self-validating.

Table 1: Physicochemical Properties and Hazard Classifications

Property / ClassificationValue / Description
CAS Number 84670-96-2[2][]
Molecular Formula C23H42N2[2][4]
Molecular Weight 346.59 g/mol []
Boiling Point 478°C at 760 mmHg[]
Skin Irritation Category 2 (H315)[2]
Eye Irritation Category 2 (H319)[2]
Target Organ Toxicity STOT SE 3 (H336 - Drowsiness/Dizziness)[2]

Causality of Hazards:

  • Dermal and Ocular Toxicity (H315, H319): This molecule features a highly lipophilic hexadecyl (C16) tail and a basic primary amine headgroup. This amphiphilic nature allows it to rapidly partition into and disrupt the lipid bilayers of the stratum corneum and ocular mucosa[2]. Once integrated into the cell membrane, the basicity of the amine induces localized pH shifts, leading to protein denaturation and acute contact dermatitis.

  • Systemic Toxicity (H336): If aerosolized dust or concentrated vapors (when dissolved in volatile organic solvents) are inhaled, the compound's extreme lipophilicity enables it to cross the blood-brain barrier. This interaction with the central nervous system can cause mild to moderate depression, manifesting as dizziness or drowsiness[2].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, a strict PPE protocol must be employed. Every layer of protection serves a specific mechanistic purpose.

Table 2: Required PPE and Operational Justification

PPE CategorySpecificationMechanistic Justification
Gloves (Primary) Nitrile (Minimum 5 mil thickness)Provides a robust barrier against the solid powder. Nitrile offers excellent chemical resistance to basic amines.
Gloves (Secondary) Butyl Rubber or Heavy-Duty NitrileRequired when the compound is dissolved in organic solvents (e.g., Ethanol, Chloroform) during LNP formulation, as standard nitrile degrades rapidly in these solvents.
Eye Protection Tight-fitting Chemical Splash GogglesPrevents ocular exposure to airborne particulates during weighing and protects against solvent splashes during dissolution[2].
Respiratory N95/P100 Particulate RespiratorMandatory if weighing outside a ventilated enclosure to prevent inhalation of fine powders and subsequent STOT SE 3 effects[2].
Body Flame-Resistant (FR) Lab CoatEssential when formulating LNPs, as the process heavily relies on highly flammable solvents like absolute ethanol.

Experimental Protocol: LNP Formulation Workflow

4-(Hexadecylamino)benzylamine is frequently incorporated into lipid mixes to confer positive charge or specific targeting moieties in LNP systems[]. The following is a standardized, step-by-step methodology for safe handling during microfluidic LNP assembly.

Step 1: Safe Weighing and Aliquoting

  • Ensure the chemical storage vial is equilibrated to room temperature in a desiccator to prevent condensation, which can rapidly degrade the amine via oxidation.

  • Perform all weighing inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing fume hood.

  • Using an anti-static micro-spatula, transfer the required mass of 4-(Hexadecylamino)benzylamine into a pre-tared, amber glass vial.

Step 2: Lipid Phase Dissolution

  • Inside the fume hood, add the primary solvent (typically absolute Ethanol) to the vial to achieve the desired molarity (e.g., 10 mM).

  • Seal the vial tightly with a PTFE-lined cap.

  • Sonicate the vial in a water bath at 37°C for 5 minutes until complete dissolution is achieved. Safety Note: Do not heat above 50°C to prevent solvent overpressurization and potential aerosolization of the amine.

Step 3: Microfluidic Mixing

  • Load the lipid-ethanol solution into a glass gastight syringe.

  • Load the aqueous phase (e.g., mRNA in 50 mM Citrate buffer, pH 4.0) into a second syringe.

  • Connect both syringes to a microfluidic mixer (e.g., NanoAssemblr) and run at a 3:1 (Aqueous:Organic) flow rate ratio.

Step 4: Dialysis and Purification

  • Collect the raw LNP suspension from the microfluidic outlet.

  • Transfer immediately to a Slide-A-Lyzer dialysis cassette (10K MWCO).

  • Dialyze against 1X PBS (pH 7.4) for 24 hours at 4°C to remove residual ethanol and unencapsulated amine.

Spill Response and Waste Disposal Plan

  • Solid Spill: Do not sweep. Cover the powder with damp absorbent paper to prevent aerosolization. Carefully scoop the material into a hazardous waste container. Wash the area with a dilute acidic solution (e.g., 1% acetic acid) to neutralize the amine, followed by copious amounts of water.

  • Solvent Spill: Cover with activated carbon or a universal chemical absorbent pad.

  • Disposal: All contaminated consumables (pipette tips, gloves, wipes) must be disposed of in a designated solid hazardous waste bin. Liquid waste containing 4-(Hexadecylamino)benzylamine and ethanol must be routed to the Non-Halogenated Organic Waste stream, clearly labeled with the CAS number 84670-96-2[2].

Process Visualization

The following diagram illustrates the critical safety and operational checkpoints during the handling and formulation process.

G Storage 1. Chemical Storage (-20°C, Desiccated) Weighing 2. Weighing & Aliquoting (Fume Hood / BSC) Storage->Weighing Don Nitrile Gloves & Goggles Dissolution 3. Organic Dissolution (Ethanol, 37°C) Weighing->Dissolution Transfer to sealed glass vial Waste 6. Waste Disposal (Non-Halogenated) Weighing->Waste Dispose contaminated PPE Mixing 4. Microfluidic Mixing (LNP Assembly) Dissolution->Mixing Load into gastight syringes Dissolution->Waste Route excess solvent to waste Purification 5. Dialysis / TFF (Buffer Exchange) Mixing->Purification Collect & dialyze immediately Purification->Waste Dispose dialysis buffer

Operational workflow and safety checkpoints for 4-(Hexadecylamino)benzylamine LNP formulation.

References

  • Title: 4-(Hexadecylamino)benzylamine — Chemical Substance Information Source: NextSDS Substance Database URL: [Link]

Sources

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4-(Hexadecylamino)Benzylamine
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